(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O3/c1-3(10,2(8)9)4(5,6)7/h10H,1H3,(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGJACFEVDCYMC-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427057 | |
| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24435-45-8 | |
| Record name | (2S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral fluorinated building block, is of significant interest in medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique physicochemical and biological properties, including enhanced metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this versatile compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
This compound is a white crystalline solid at room temperature. The trifluoromethyl group significantly influences its acidity and lipophilicity compared to its non-fluorinated analog.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₅F₃O₃ | [1][2] |
| Molecular Weight | 158.07 g/mol | [1] |
| CAS Number | 24435-45-8 | [1][3] |
| Appearance | White to almost white crystalline powder | [2][4] |
| Melting Point | 108-112 °C | [2][4] |
| Boiling Point | 135-137 °C; 60-64 °C at 20 mmHg | [5] |
| Solubility | Soluble in water, ethanol, and ether. | [5] |
| pKa (Predicted) | ~0.03 (estimated based on trifluoroacetic acid) | [6] |
| Optical Rotation | [α]²⁰/D = -16.0 to -17.0 deg (c=5, H₂O) | [2] |
Synthesis and Chiral Resolution
The enantiomerically pure this compound is most commonly obtained through the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly effective method.
General Synthesis Pathway
A common synthetic route starts from trifluoroacetone. The process involves the formation of a racemic cyanohydrin, followed by hydrolysis to the carboxylic acid. The final and crucial step is the resolution of the enantiomers.
References
- 1. scbt.com [scbt.com]
- 2. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 24435-45-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 24435-45-8|this compound|BLD Pharm [bldpharm.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Chiral Building Block for Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral fluorinated organic compound that has garnered significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, including a trifluoromethyl group and a chiral hydroxyl- and methyl-substituted quaternary carbon center, impart valuable properties to molecules that incorporate this moiety. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutics targeting metabolic pathways.
Chemical Structure and Properties
The chemical identity of this compound and its related stereoisomers are detailed below.
Chemical Structure:
Stereochemistry: (S)-enantiomer
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 24435-45-8[1] |
| Molecular Formula | C4H5F3O3[2] |
| Molecular Weight | 158.08 g/mol [2] |
| Appearance | White crystalline solid |
| InChI Key | CTGJACFEVDCYMC-VKHMYHEASA-N[2] |
| SMILES | C--INVALID-LINK--(C(O)=O)C(F)(F)F[2] |
The racemic mixture, (±)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, has the CAS number 374-35-6. The (R)-enantiomer is identified by CAS number 44864-47-3.
Synthesis and Experimental Protocols
The enantiomerically pure form of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is most commonly obtained through the resolution of a racemic mixture. Enzymatic resolution is a highly effective method for achieving high enantiomeric excess. Below is a detailed experimental protocol for the enzymatic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide, followed by hydrolysis to the desired (S)-acid. This protocol is based on methodologies described in the scientific literature.
Experimental Protocol: Enzymatic Resolution of (±)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide
Objective: To obtain enantiomerically enriched this compound via enzymatic resolution of the corresponding racemic amide.
Materials:
-
(±)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionamide
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Sodium hydroxide (1 M)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
Reaction vessel with pH and temperature control
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
-
Analytical balance
-
Chiral HPLC system for enantiomeric excess determination
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare a suspension of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamide in 0.1 M phosphate buffer (pH 7.0). A typical substrate concentration is in the range of 0.1-0.5 M.
-
Add the immobilized lipase to the suspension. The enzyme loading is typically 1-10% (w/w) relative to the substrate.
-
Stir the mixture at a constant temperature, typically between 30-40 °C.
-
-
Enzymatic Hydrolysis:
-
Monitor the pH of the reaction mixture. As the (R)-amide is selectively hydrolyzed to the (R)-acid, the pH will decrease.
-
Maintain the pH at 7.0 by the controlled addition of 1 M sodium hydroxide solution using a pH-stat or manual titration.
-
The progress of the reaction can be monitored by measuring the consumption of NaOH or by periodically taking samples for chiral HPLC analysis to determine the enantiomeric excess of the remaining (S)-amide and the formed (R)-acid.
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-amide and the product (R)-acid.
-
-
Work-up and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with water and reused.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid. This protonates the (R)-acid.
-
Extract the aqueous solution multiple times with ethyl acetate. The (R)-acid will preferentially move into the organic phase, while the unreacted (S)-amide will also be extracted.
-
To separate the (S)-amide from the (R)-acid, the combined organic extracts can be washed with a saturated sodium bicarbonate solution. The (R)-acid will be deprotonated and move into the aqueous basic layer, while the (S)-amide remains in the organic layer.
-
Isolate the organic layer containing the (S)-amide.
-
-
Hydrolysis of (S)-amide:
-
Dry the ethyl acetate solution containing the (S)-amide over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The isolated (S)-amide is then subjected to acidic or basic hydrolysis to yield this compound. For acidic hydrolysis, reflux the amide in an aqueous solution of a strong acid (e.g., 6 M HCl) until the reaction is complete (monitored by TLC or HPLC).
-
After cooling, extract the product into an organic solvent like ethyl acetate.
-
-
Purification and Characterization:
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
-
Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
-
Determine the enantiomeric excess of the final product using chiral HPLC.
-
Application in Drug Development: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
A significant application of derivatives of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, particularly the (R)-enantiomer, is in the development of inhibitors for Pyruvate Dehydrogenase Kinase (PDK).[3][4] PDK is a key regulatory enzyme in cellular metabolism, responsible for the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex (PDC).[2] In many cancer cells, upregulation of PDK leads to a metabolic shift towards aerobic glycolysis (the Warburg effect), which is crucial for tumor growth and survival.[3]
Inhibition of PDK can reverse this metabolic switch, forcing cancer cells to rely on mitochondrial oxidative phosphorylation, a process that can lead to increased oxidative stress and apoptosis.[3] Amide derivatives of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid have been shown to be potent inhibitors of PDK.[4]
PDK Signaling Pathway and Inhibition
The following diagram illustrates the central role of the Pyruvate Dehydrogenase Complex (PDC) in metabolism and its regulation by Pyruvate Dehydrogenase Kinase (PDK). It also depicts how inhibitors derived from 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid can modulate this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionamides as pyruvate dehydrogenase kinase 1 (PDK1) inhibitors to reduce the growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral building block of significant interest in the pharmaceutical and agrochemical industries. Its trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This technical guide provides a comprehensive overview of the primary synthesis pathways for this valuable compound, focusing on both chemical and biocatalytic methodologies.
Chemical Synthesis Pathways
Chemical synthesis of this compound often involves the preparation of a racemic mixture followed by chiral resolution, or asymmetric synthesis strategies employing chiral auxiliaries or catalysts.
Racemic Synthesis and Chiral Resolution
A common approach involves the synthesis of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is then resolved to isolate the desired (S)-enantiomer.
A multi-step synthesis starting from a trifluoroacetic acid ester has been reported.[1] The general pathway involves the formation of trifluoroacetone, followed by conversion to a nitrile intermediate, which is then hydrolyzed to the racemic acid.
Chiral Resolution Agents: Classical resolution using a chiral resolving agent is a frequently employed method. However, the cost of these agents can be a significant drawback.
-
(S)-(-)-α-Methylbenzylamine: This resolving agent has been used, but the process can be expensive due to the large quantities required.[1]
-
Dimethoxystrychnine: While effective, the high cost of this alkaloid makes it less practical for large-scale synthesis.[1]
Asymmetric Synthesis
To circumvent the inefficiencies of chiral resolution, several asymmetric synthesis strategies have been explored.
Using Chiral Auxiliaries: Chiral auxiliaries, such as Evans oxazolidinones, are temporarily attached to a prochiral substrate to direct a stereoselective transformation.[2][3] After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. While a powerful tool, this method requires additional steps for the attachment and removal of the auxiliary.
Catalytic Asymmetric Trifluoromethylation: Recent advances in catalysis have enabled the direct enantioselective trifluoromethylation of carbonyl compounds. Photoredox organocatalysis, for instance, can be used for the α-trifluoromethylation of aldehydes, which can then be oxidized to the corresponding carboxylic acid.[4][5] This method offers a more direct route to chiral trifluoromethyl-containing building blocks.
Biocatalytic Synthesis Pathways
Biocatalysis offers several advantages over traditional chemical methods, including high enantioselectivity, mild reaction conditions, and reduced environmental impact.
Enzymatic Resolution of Racemic Esters
One biocatalytic approach involves the enzymatic resolution of a racemic ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. Esterases or lipases can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted (S)-ester or the produced (S)-acid.[1]
Asymmetric Reduction of a Prochiral Ketone
A highly efficient method for synthesizing both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid involves the asymmetric reduction of 3,3,3-trifluoro-2-oxopropionic acid (trifluoropyruvic acid, TFPy).[6][7] Lactate dehydrogenases (LDHs) are particularly effective for this transformation.
-
d-Lactate Dehydrogenase (d-LDH): Enzymes such as d-LDH from Leuconostoc mesenteroides can reduce TFPy to (S)-3,3,3-trifluoro-2-hydroxypropanoic acid with excellent enantiomeric excess (>99.5%).[6][7]
-
l-Lactate Dehydrogenase (l-LDH): Conversely, l-LDH from sources like chicken can produce the (R)-enantiomer.[6][7]
A cofactor regeneration system, often using formate dehydrogenase, is typically employed to recycle the nicotinamide adenine dinucleotide (NADH) required for the reduction.[6][7]
Hydrolysis of Racemic Amides
Microorganisms possessing stereospecific amidases can be used for the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.[8][9] For example, certain strains of Pseudomonas, Rhodococcus, Arthrobacter, or Bacillus can selectively hydrolyze the (R)-amide to the (R)-acid, leaving the desired (S)-amide unreacted.[8] The (S)-amide can then be chemically hydrolyzed to this compound.
Cyanohydrin Formation
The use of oxynitrilase enzymes presents another biocatalytic route. These enzymes can catalyze the enantioselective addition of cyanide to trifluoroacetone to form a chiral cyanohydrin intermediate, which can then be hydrolyzed to the target acid.[9] The choice of oxynitrilase can direct the synthesis towards either the (R)- or (S)-enantiomer.[9]
Quantitative Data Summary
| Synthesis Pathway | Key Reagent/Enzyme | Product Configuration | Yield | Enantiomeric Excess (ee) | Reference |
| Chemical Resolution | (S)-(-)-α-Methylbenzylamine | (S) | - | - | [1] |
| Chemical Resolution | Dimethoxystrychnine | (S) | - | - | [1] |
| Biocatalytic Reduction | d-Lactate Dehydrogenase | (S) | Good | >99.5% | [6][7] |
| Biocatalytic Hydrolysis | Amidase from Klebsiella oxytoca | (R)-acid and (S)-amide | ~50% (for R-acid) | >99% (for R-acid) | [9] |
Experimental Protocols
General Protocol for Asymmetric Reduction using Lactate Dehydrogenase
This protocol is a generalized procedure based on the principles described in the literature.[6][7]
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., phosphate buffer, pH 7.0).
-
Reagents: Add 3,3,3-trifluoro-2-oxopropionic acid (TFPy), NADH, and the enzymes (d-LDH for the (S)-product and formate dehydrogenase for cofactor regeneration).
-
Reaction Conditions: Maintain the temperature at an optimal level for the enzymes (e.g., 30-37 °C) and stir the mixture.
-
Monitoring: Monitor the progress of the reaction by techniques such as HPLC to determine the conversion of TFPy and the formation of the product.
-
Work-up: Once the reaction is complete, acidify the mixture and extract the product with an organic solvent.
-
Purification: Purify the product by standard methods such as crystallization or chromatography.
General Protocol for Microbiological Hydrolysis of a Racemic Amide
This protocol is based on the general methodology described in the patent literature.[8]
-
Microorganism Culture: Cultivate a suitable microorganism (e.g., Rhodococcus sp.) in an appropriate growth medium containing an inducer for the amidase enzyme.
-
Biotransformation: To a suspension of the microbial cells in a buffer, add the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide.
-
Reaction Conditions: Maintain the pH (e.g., 7.0-8.0) and temperature (e.g., 30 °C) and agitate the mixture.
-
Monitoring: Monitor the hydrolysis of the amide using techniques like HPLC.
-
Separation: After the desired conversion is reached, separate the cells from the reaction mixture by centrifugation or filtration.
-
Product Isolation:
-
For the (S)-amide: Extract the unreacted (S)-amide from the supernatant with an organic solvent.
-
For the (R)-acid: Acidify the supernatant and extract the (R)-acid.
-
-
Hydrolysis of (S)-amide: The isolated (S)-amide can be chemically hydrolyzed (e.g., with aqueous acid) to obtain the (S)-acid.
Visualization of Synthesis Pathways
Caption: Overview of Chemical and Biocatalytic Synthesis Pathways.
Caption: Biocatalytic Asymmetric Reduction with Cofactor Regeneration.
Caption: Enzymatic Kinetic Resolution of a Racemic Amide.
References
- 1. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on the Asymmetric Synthesis of Chiral 3,3,3-Trifluoro-2-Hydroxypropanoic Acids by Lactate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. It includes experimental protocols and data interpretation to facilitate its identification and characterization in a research and development setting.
Introduction
This compound (CAS No. not available for S-enantiomer, R-enantiomer is 44864-47-3) is a chiral fluorinated organic compound. Its unique structure, featuring a trifluoromethyl group, a hydroxyl group, and a carboxylic acid, makes it a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence the molecule's acidity, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is critical for confirming its identity, purity, and structure in any application.
Compound Details:
Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for the title compound based on established principles and data from analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~12.0 | Singlet, Broad | Carboxylic Acid (-COOH ) |
| ¹H | CDCl₃ | Variable | Singlet, Broad | Hydroxyl (-OH ) |
| ¹H | CDCl₃ | ~1.6 | Singlet | Methyl (-CH₃ ) |
| ¹³C | CDCl₃ | ~170-180 | Singlet | Carboxylic Carbon (-C OOH) |
| ¹³C | CDCl₃ | ~124 | Quartet | Trifluoromethyl Carbon (-C F₃) |
| ¹³C | CDCl₃ | ~72 | Quartet | Quaternary Carbon (-C (OH)) |
| ¹³C | CDCl₃ | ~22 | Singlet | Methyl Carbon (-C H₃) |
| ¹⁹F | CDCl₃ | ~ -78 | Singlet | Trifluoromethyl (-CF₃ ) |
Note: The exact chemical shifts can be influenced by solvent and concentration. The hydroxyl proton signal may be broad and its position variable; it may exchange with D₂O.[5][6]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |
| ~3400 | Medium, Broad | O-H Stretch | Hydroxyl Group |
| ~2950 | Weak | C-H Stretch | Methyl Group |
| 1760 - 1690 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| 1320 - 1210 | Strong | C-O Stretch | Carboxylic Acid |
| 1300 - 1100 | Strong | C-F Stretch | Trifluoromethyl Group |
| 1440 - 1395 | Medium | O-H Bend | Carboxylic Acid |
Note: The very broad O-H stretch from the carboxylic acid dimer is a key characteristic feature and may overlap with C-H stretching vibrations.[5][7]
Mass Spectrometry (MS)
| Technique | Ionization Mode | m/z Value | Proposed Fragment |
| ESI | Negative | 157.01 | [M-H]⁻ |
| EI | Positive | 158.02 | [M]⁺ (Molecular Ion) |
| EI | Positive | 113.01 | [M - COOH]⁺ |
| EI | Positive | 89.02 | [M - CF₃]⁺ |
| EI | Positive | 69.00 | [CF₃]⁺ |
| EI | Positive | 45.00 | [COOH]⁺ |
| EI | Positive | 43.02 | [CH₃CO]⁺ |
Note: ESI in negative mode is often preferred for carboxylic acids, readily forming the [M-H]⁻ ion.[8][9] Fragmentation patterns in EI are predicted based on stable carbocations and neutral losses.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal standard like trifluorotoluene can be used.
-
Instrument: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Typical spectral width: -2 to 14 ppm.
-
To confirm the hydroxyl and carboxylic acid protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable proton signals should disappear or significantly decrease in intensity.[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Employ a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration of quaternary carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical spectral width: -50 to -100 ppm.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
-
Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.[9]
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight) with an Electrospray Ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[9]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from high aqueous to high organic content.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI, negative ion mode.
-
Scan Range: m/z 50 - 500.
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M-H]⁻ ion at m/z 157.01.
-
Visualizations: Workflows and Relationships
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the complete spectroscopic characterization of the target compound.
Caption: General workflow for spectroscopic analysis.
Logical Relationships in Structural Elucidation
This diagram shows how different spectroscopic techniques provide complementary information to determine the final chemical structure.
Caption: Relationship between techniques and structural data.
References
- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]
- 3. (2R)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid | C4H5F3O3 | CID 2760712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. LC-MS analysis of low molecular weight organic acids derived from root exudation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
Chirality of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the chirality of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a key chiral building block in modern drug development. The document elucidates the stereochemical properties, synthesis, and resolution of its enantiomers. Detailed experimental protocols for both chemical synthesis and enzymatic resolution are provided, alongside a comprehensive summary of relevant quantitative data. This guide is intended for researchers, scientists, and professionals in the field of pharmaceutical sciences and organic chemistry, offering a thorough understanding of the critical role of this molecule's chirality in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients.
Introduction
3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, also known as trifluoro-isobutyric acid, is a fluorinated alpha-hydroxy acid. The presence of a trifluoromethyl group (CF3) imparts unique chemical and physical properties, including increased acidity and metabolic stability, making it a valuable synthon in medicinal chemistry. The central quaternary carbon atom at the C2 position is a stereocenter, giving rise to two enantiomers: (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
The stereochemistry of this molecule is of paramount importance, as the biological activity of many pharmaceuticals is enantiomer-dependent. The selective use of a single enantiomer can lead to drugs with improved therapeutic indices, reduced side effects, and lower dosage requirements. Consequently, the efficient synthesis and separation of the enantiomers of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid are of significant interest to the pharmaceutical industry.
This guide will delve into the synthesis of the racemic mixture, followed by a detailed exploration of various resolution techniques, with a particular focus on enzymatic methods which offer high enantioselectivity under mild reaction conditions.
Physicochemical and Chiral Properties
The physical and chiral properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and its enantiomers are summarized in the tables below. These properties are crucial for their identification, characterization, and application.
Table 1: General Physicochemical Properties
| Property | Value |
| Molecular Formula | C4H5F3O3 |
| Molecular Weight | 158.08 g/mol |
| Melting Point | 108-112 °C |
| Appearance | White to off-white crystalline powder |
Table 2: Chiral Properties of Enantiomers
| Enantiomer | CAS Number | Specific Rotation ([α]D) | Enantiomeric Excess (ee) |
| (R)-enantiomer | 44864-47-3 | +16° to +17° (c=5 in H2O)[1] | >98% (commercially available) |
| (S)-enantiomer | 24435-45-8 | -16.5° (c=5 in H2O)[2] | >98% (commercially available) |
| Racemic Mixture | 374-35-6 | Not applicable | Not applicable |
Synthesis of Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
The synthesis of the racemic mixture of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid can be achieved through a multi-step chemical process. A common route starts from a trifluoroacetic acid ester.
Experimental Protocol: Chemical Synthesis
The following is a representative protocol for the chemical synthesis of racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, based on descriptions found in the literature.[3][4]
Step 1: Synthesis of Trifluoroacetone
-
To a solution of a trifluoroacetic acid ester, add a mineral acid (e.g., sulfuric acid).
-
Heat the reaction mixture to reflux.
-
The trifluoroacetone formed is distilled off.
Step 2: Synthesis of Propionic acid nitrile derivative
-
React the trifluoroacetic acid ester with a cyanide source (e.g., sodium cyanide) in a suitable solvent.
Step 3: Synthesis of Propionic acid ester derivative
-
Treat the resulting propionic acid nitrile derivative with a C1-C4 alcohol in the presence of a mineral acid.
Step 4: Hydrolysis to Racemic Acid
-
Hydrolyze the propionic acid ester derivative using an aqueous acid or base to yield racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
-
The final product can be isolated by extraction and purified by crystallization.
Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step. While classical resolution using chiral resolving agents like dimethoxystrychnine or (S)-(-)-α-methylbenzylamine has been reported, these methods can be expensive.[3] Enzymatic resolution has emerged as a highly efficient and cost-effective alternative.
Enzymatic Resolution
Enzymatic resolution takes advantage of the stereoselectivity of enzymes, such as lipases, esterases, and amidases, to selectively catalyze a reaction on one enantiomer of a racemic substrate. This results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated.
Table 3: Performance of Various Enzymatic Resolution Methods
| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess (ee) of Product | Reference |
| Klebsiella oxytoca amidase | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropionamide | (R)-acid | ~50% | >99% | [5] |
| Burkholderia phytofirmans amidase | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide | (R)-acid | 44% | 95% | [5] |
| Esterase or Lipase | Racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid ethyl ester | (S)-acid | - | High | [3] |
Experimental Protocol: Enzymatic Resolution of Racemic Ethyl Ester
The following protocol is a generalized procedure for the kinetic resolution of racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate using an esterase or lipase.[3]
Materials:
-
Racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate
-
Esterase or Lipase (e.g., from Candida sp.)
-
0.1 M Sodium hydrogen phosphate buffer (pH 7.0)
-
1 N Sodium hydroxide (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 90-110 mg of racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate in 7 ml of 0.1 M sodium hydrogen phosphate buffer (pH 7.0).
-
Add 14-20 mg of the selected esterase or 30-40 mg of the lipase to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the pH of the reaction and maintain it between 6 and 7 by the controlled addition of 1 N NaOH. The consumption of NaOH is indicative of the formation of the carboxylic acid.
-
Follow the progress of the reaction by Gas Chromatography (GC) to determine the extent of hydrolysis.
-
Stop the reaction when approximately 50% of the ester has been hydrolyzed to achieve a high enantiomeric excess for both the remaining ester and the produced acid.
-
Acidify the reaction mixture to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The resulting mixture contains the unreacted (S)-ester and the (R)-acid, which can be separated by further purification techniques such as chromatography.
Biological Significance and Applications
Enantiomerically pure (R)- and this compound are valuable chiral building blocks in the synthesis of a variety of pharmaceuticals. The trifluoromethyl group can enhance the biological activity and pharmacokinetic properties of the final drug molecule. While this molecule itself is not known to be directly involved in specific signaling pathways, its importance lies in providing the necessary stereochemistry for the synthesis of complex, biologically active compounds.
Conclusion
The chirality of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a critical aspect of its utility in the pharmaceutical industry. This guide has provided a comprehensive overview of its synthesis and the highly efficient enzymatic methods for the resolution of its enantiomers. The detailed protocols and quantitative data presented herein serve as a valuable resource for scientists and researchers engaged in the development of enantiomerically pure pharmaceuticals. The continued development of novel and efficient synthetic and resolution methodologies for such chiral building blocks will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 4. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
The Trifluoromethyl Group in Chiral Building Blocks: A Technical Guide to Unlocking Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into chiral building blocks has become a cornerstone of modern medicinal chemistry. This powerful substituent can dramatically alter the physicochemical properties of a molecule, leading to profound effects on its biological activity, metabolic stability, and pharmacokinetic profile. This in-depth technical guide explores the biological significance of trifluoromethylated chiral building blocks, providing quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to empower researchers in the design and development of next-generation therapeutics.
The Impact of Trifluoromethylation on Biological Activity
The introduction of a trifluoromethyl group can significantly enhance the therapeutic potential of a drug candidate. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, which can influence a molecule's pKa, conformation, and ability to participate in hydrogen bonding. Furthermore, the CF₃ group is metabolically stable due to the strength of the carbon-fluorine bond, often leading to an extended drug half-life. Its lipophilic nature can improve membrane permeability, a critical factor for oral bioavailability and reaching intracellular targets.
The chirality of the building block, combined with the presence of the trifluoromethyl group, allows for precise three-dimensional interactions with biological targets such as enzymes and receptors. This can lead to enhanced potency and selectivity, minimizing off-target effects and improving the overall safety profile of a drug.
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro biological activity of several trifluoromethylated compounds, highlighting their potency against various biological targets.
Table 1: Anticancer Activity of Trifluoromethylated Isoxazole Derivatives
| Compound ID | Structure | Cell Line | IC₅₀ (µM) | Citation |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [1] |
| TTI-6 | 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole | MCF-7 (Breast) | 1.91 | [1] |
| Analog of TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-trifluoromethylated) | MCF-7 (Breast) | 19.72 | [2] |
Table 2: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives against EGFR
| Compound ID | Structure | Target | Cell Line | IC₅₀ (µM) | Citation |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | A549 (Lung) | 0.35 | [3] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | MCF-7 (Breast) | 3.24 | [3] |
| 9u | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR | PC-3 (Prostate) | 5.12 | [3] |
| Gefitinib | (Positive Control) | EGFR | A549 (Lung) | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for key experiments cited in the evaluation of trifluoromethylated compounds.
Synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4)
This protocol describes a metal-free, cascade reaction for the synthesis of the trifluoromethylated isoxazole TTI-4.
Materials:
-
(E)-1-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one (chalcone)
-
Sodium triflinate (CF₃SO₂Na)
-
tert-Butyl nitrite (tBuONO)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a solution of the chalcone (1.0 equiv.) in DMSO, add sodium triflinate (2.0 equiv.) and tert-butyl nitrite (2.0 equiv.).
-
Seal the reaction vessel and heat the mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated isoxazole.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Trifluoromethylated test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the trifluoromethylated test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway, thereby evaluating the inhibitory effect of a compound.
Materials:
-
Cancer cell lines
-
Trifluoromethylated test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the trifluoromethylated compound at various concentrations for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
Many trifluoromethylated compounds exert their biological effects by modulating specific intracellular signaling pathways that are often dysregulated in diseases such as cancer. Understanding these pathways is critical for rational drug design.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.
Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling cascade that regulates cell growth and division. Its hyperactivation is a common driver of cancer.
Conclusion
Trifluoromethylated chiral building blocks represent a powerful tool in the arsenal of medicinal chemists. The unique properties imparted by the CF₃ group, when combined with the stereochemical precision of a chiral scaffold, offer a compelling strategy for the development of highly potent and selective therapeutic agents. The data and protocols presented in this guide provide a foundational resource for researchers seeking to harness the potential of these remarkable molecular entities in the pursuit of novel and effective treatments for a range of diseases. Further exploration into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly continue to fuel innovation in drug discovery.
References
An In-depth Technical Guide to the Safety, Handling, and Storage of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
This guide provides comprehensive safety, handling, and storage information for (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a crucial chiral building block in pharmaceutical and agrochemical research and development. The information presented is intended for qualified professionals, including researchers, scientists, and drug development experts. It is important to note that while this document focuses on the (S)-enantiomer, much of the available safety and handling data is for the (R)-enantiomer or the racemic mixture. The fundamental physical and chemical properties, as well as the associated hazards, are expected to be identical for both enantiomers.
Chemical and Physical Properties
This compound is a fluorinated organic compound. The trifluoromethyl group significantly influences its chemical properties, notably increasing the acidity of the carboxylic acid compared to its non-fluorinated counterparts.
| Property | Value | Reference |
| Molecular Formula | C₄H₅F₃O₃ | [1][2] |
| Molecular Weight | 158.08 g/mol | [1][2] |
| Appearance | White to almost white solid, powder, or crystal | [3][4] |
| Melting Point | 108-112 °C | [5] |
| Boiling Point | 135-137 °C | [6] |
| Solubility | Soluble in water. | [6][7] |
| pKa | 2.46 ± 0.22 (Predicted) | [7] |
| Storage Temperature | Refrigerated (0-10°C), Inert atmosphere (2-8°C) | [7] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.
GHS Hazard Classification:
-
Corrosive to metals (Category 1) [5]
-
Skin corrosion (Category 1B) [5]
-
Serious eye damage (Category 1) [5]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key precautions include:
-
Prevention:
-
Response:
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4][5]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][5]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][8]
-
P310: Immediately call a POISON CENTER or doctor/physician.[5][8]
-
-
Storage:
-
Disposal:
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict laboratory protocols is essential when working with this compound.
3.1. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
An emergency eyewash station and safety shower must be readily accessible.
3.2. Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][8]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the laboratory.
-
Remove contaminated clothing and wash it before reuse.[5]
Storage and Disposal
Proper storage and disposal are critical to maintain the integrity of the compound and ensure safety.
4.1. Storage
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
The compound is hygroscopic and should be protected from moisture.[8]
-
Store in the original, corrosive-resistant container.[5]
-
It is recommended to store under an inert atmosphere.[7]
-
Keep away from incompatible materials such as oxidizing agents.[6]
4.2. Disposal
-
Dispose of the compound and its container in accordance with local, regional, and national regulations.
-
The material should be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains or waterways.
First-Aid Measures
In case of exposure, immediate medical attention is required.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][8]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5][8]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment (see Section 3.2).
-
Avoid breathing dust or vapors.
-
-
Environmental Precautions:
-
Prevent further leakage or spillage if it is safe to do so.
-
Do not let the product enter drains.
-
-
Methods for Cleaning Up:
-
For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal.
-
For larger spills, contain the spill and collect the material using a method that does not generate dust.
-
Absorb any remaining material with an inert absorbent.
-
Clean the spill area thoroughly with soap and water.
-
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Synthesis and Experimental Use
While detailed, step-by-step experimental protocols are beyond the scope of this guide, a patented method describes the preparation of (S)- or (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid from a trifluoroacetoacetic ester. This process involves chemical synthesis steps followed by a microbiological hydrolysis step. The microbiological step utilizes microorganisms such as Pseudomonas sp., Rhodococcus opacus, Arthrobacter ramosus, or Bacillus sp. for stereospecific hydrolysis. The growth and biotransformation conditions, including temperature (20-40°C) and pH (6-9), are critical for successful synthesis.[9]
When using this compound in subsequent reactions, its acidic nature and potential for hydrogen bonding should be considered in the choice of solvents and reaction conditions.
This technical guide is intended to provide a comprehensive overview of the safe handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) provided by the supplier before use and adhere to all institutional and regulatory safety guidelines.
References
- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. aksci.com [aksci.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 9. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
A Technical Guide to Enantiomerically Pure (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid for Researchers and Drug Development Professionals
Introduction
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a chiral building block, is of significant interest in medicinal chemistry and drug development. Its trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate. This technical guide provides an in-depth overview of the commercial availability, key properties, and relevant experimental protocols for this valuable compound.
Commercial Suppliers and Physical Properties
A number of chemical suppliers offer this compound. While purity levels are generally high, it is crucial for researchers to obtain batch-specific data from the supplier's Certificate of Analysis (CoA) to ensure the enantiomeric excess and other specifications meet the requirements of their specific application.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| Sigma-Aldrich | 24435-45-8 | C4H5F3O3 | 158.08 | Sold under the "AldrichCPR" brand for early discovery research; analytical data is not collected by the supplier for this specific product.[1] |
| Santa Cruz Biotechnology | 24435-45-8 | C4H5F3O3 | 158.07 | Available for research use. |
| TCI Chemicals | 44864-47-3 (for the (R)-enantiomer) | C4H5F3O3 | 158.08 | While the CAS number is for the (R)-enantiomer, TCI is a common supplier of chiral compounds and may offer the (S)-enantiomer.[2] |
| Hangzhou Royalchem Co.,LTD | 24435-45-8 | C4H5F3O3 | 158.08 | Industrial grade available.[3] |
| ChemScene | 44864-47-3 (for the (R)-enantiomer) | C4H5F3O3 | 158.07 | A Certificate of Analysis for the (R)-enantiomer shows a purity of ≥95.0% by NMR.[4] |
Table 2: Physicochemical Properties of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
| Property | Value | Source |
| Appearance | White to off-white solid/crystal | [5][6] |
| Melting Point | 110 °C | [7] |
| Boiling Point | 247.4 °C at 760 mmHg | [6] |
| Density | 1.532 ± 0.06 g/cm³ (20 °C, 760 Torr) | [6] |
| Flash Point | 103.4 ± 25.9 °C | [6] |
| Refractive Index | -16.5° (c=5, H2O) | [7] |
| Solubility | The hydroxyl and carboxylic acid groups suggest solubility in polar protic solvents. The trifluoromethyl group can increase solubility in some organic solvents.[8] | - |
Experimental Protocols
The synthesis of enantiomerically pure this compound can be achieved through various methods, including chemoenzymatic processes and classical resolution of the racemic mixture.
Protocol 1: Chemoenzymatic Synthesis via Enzymatic Resolution
This protocol is based on the general principles of enzymatic resolution of a racemic ester, a common and effective method for producing enantiomerically pure compounds.[9]
Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of the target molecule.
Methodology:
-
Synthesis of the Racemic Ester:
-
Dissolve racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in an excess of a suitable alcohol (e.g., ethanol).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction by neutralizing the acid, extracting the ester into an organic solvent, and purifying by distillation or chromatography to obtain the racemic ethyl 3,3,3-trifluoro-2-hydroxy-2-methylpropanoate.
-
-
Enzymatic Resolution:
-
Suspend the racemic ester in a buffered aqueous solution (e.g., phosphate buffer, pH 7).
-
Add a lipase, such as Candida antarctica lipase B (CALB), either in its free form or immobilized.
-
Stir the mixture at a controlled temperature (e.g., 30-40°C) and monitor the reaction progress by chiral HPLC. The lipase will selectively hydrolyze one of the ester enantiomers (typically the (R)-ester) to the corresponding carboxylic acid.
-
Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the produced acid.
-
-
Separation and Hydrolysis:
-
Acidify the reaction mixture and extract with an organic solvent.
-
Separate the unreacted (S)-ester from the (R)-acid product by column chromatography or by extraction with a basic aqueous solution to isolate the acid.
-
Hydrolyze the purified (S)-ester using standard conditions (e.g., aqueous sodium hydroxide followed by acidification) to yield the desired this compound.
-
Purify the final product by recrystallization or chromatography.
-
Protocol 2: Classical Resolution using a Chiral Amine
This protocol is based on the principle of forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
Workflow for Classical Resolution
Caption: Classical resolution via diastereomeric salt formation.
Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid in a suitable solvent (e.g., ethanol, isopropanol, or a mixture with water).
-
Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-α-methylbenzylamine.
-
Heat the mixture to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The mother liquor will be enriched in the other diastereomer.
-
-
Liberation of the Enantiomerically Pure Acid:
-
Dissolve the collected crystals in water.
-
Acidify the solution with a strong acid (e.g., HCl) to a low pH.
-
The enantiomerically enriched carboxylic acid will precipitate or can be extracted with an organic solvent.
-
Purify the this compound by recrystallization.
-
The enantiomeric purity of the product should be determined by chiral HPLC.
-
Analytical Methodology: Determination of Enantiomeric Excess by Chiral HPLC
A general approach for the determination of the enantiomeric excess of α-hydroxy acids using chiral High-Performance Liquid Chromatography (HPLC) is outlined below. Method development and optimization will be necessary for this specific compound.
Workflow for Chiral HPLC Analysis
Caption: Workflow for determining enantiomeric excess by chiral HPLC.
Methodology:
-
Instrumentation:
-
An HPLC system equipped with a UV detector is typically used.
-
-
Chiral Stationary Phase (CSP) Selection:
-
Polysaccharide-based chiral columns (e.g., Chiralpak AD, Chiralcel OD) are often effective for the separation of chiral acids.
-
Ligand-exchange columns can also be suitable for underivatized α-hydroxy acids.[10]
-
-
Mobile Phase:
-
For normal-phase chromatography, a mixture of hexane and isopropanol with a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is a common starting point.
-
For reversed-phase chromatography, a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) can be employed.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent.
-
Dilute to an appropriate concentration for injection.
-
-
Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H (or similar polysaccharide-based column)
-
Mobile Phase: n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the sample.
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with a racemic standard.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
This technical guide provides a foundational understanding for researchers working with this compound. For all applications, it is imperative to consult the supplier's specific documentation and to perform appropriate analytical validation for the intended use.
References
- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. file.chemscene.com [file.chemscene.com]
- 5. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid [process-chem.com]
- 6. americanelements.com [americanelements.com]
- 7. chembk.com [chembk.com]
- 8. CAS 374-35-6: 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic … [cymitquimica.com]
- 9. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
Methodological & Application
Application of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid as a Chiral Derivatizing Agent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a chiral carboxylic acid with potential applications as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess and absolute configuration of chiral amines and alcohols. The presence of a trifluoromethyl group can induce significant chemical shift differences in the nuclear magnetic resonance (NMR) spectra of the resulting diastereomers, facilitating their quantification. This document provides a generalized protocol for the use of this compound as a CDA, based on established principles of chiral derivatization, as specific detailed protocols for this particular agent are not widely available in the current literature.
Introduction
The determination of enantiomeric purity is a critical aspect of drug development and asymmetric synthesis. Chiral derivatizing agents are enantiomerically pure compounds that react with a racemic or enantiomerically enriched analyte to form a mixture of diastereomers. These diastereomers, having different physical and chemical properties, can be distinguished and quantified using chromatographic or spectroscopic techniques, most notably NMR spectroscopy and high-performance liquid chromatography (HPLC).
This compound possesses key features that make it a promising candidate for a chiral derivatizing agent:
-
Chiral Center: The quaternary carbon atom bonded to the hydroxyl, carboxyl, methyl, and trifluoromethyl groups is a chiral center.
-
Reactive Group: The carboxylic acid moiety can readily react with amines and alcohols to form amides and esters, respectively.
-
Fluorine Atoms: The trifluoromethyl group serves as a sensitive probe in ¹⁹F NMR spectroscopy and can induce significant non-equivalence in the chemical shifts of nearby protons in ¹H NMR spectra of the diastereomeric derivatives.
Principle of Chiral Derivatization
The fundamental principle involves the conversion of a mixture of enantiomers into a mixture of diastereomers. As illustrated below, the reaction of a racemic analyte (e.g., a chiral amine, R/S-NH₂) with an enantiomerically pure derivatizing agent ((S)-CDA) results in the formation of two diastereomers ((R,S)-diastereomer and (S,S)-diastereomer).
Caption: Reaction of a racemic amine with (S)-CDA to form diastereomers.
These diastereomers can then be quantified, and the ratio of their amounts directly reflects the enantiomeric composition of the original analyte.
Experimental Protocols (Generalized)
Due to the lack of specific published protocols for this compound, the following are generalized procedures based on the use of similar carboxylic acid-based chiral derivatizing agents, such as Mosher's acid. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) is crucial for achieving complete derivatization and avoiding kinetic resolution.
Derivatization of Chiral Primary and Secondary Amines
Objective: To form diastereomeric amides for analysis by NMR or HPLC.
Materials:
-
Chiral amine analyte
-
This compound
-
Coupling agent (e.g., DCC, EDC, or HATU)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Protocol:
-
Activation of the Carboxylic Acid: In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0-1.2 equivalents) and a coupling agent (1.1-1.5 equivalents) in an anhydrous aprotic solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Derivatization Reaction: Add the chiral amine (1.0 equivalent) to the activated acid solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC until the starting amine is fully consumed. Reaction times can vary from 1 to 24 hours depending on the reactivity of the amine.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
-
Analysis: The crude product can be directly analyzed by NMR spectroscopy. For HPLC analysis, purification by column chromatography may be necessary.
Caption: Experimental workflow for the derivatization of chiral amines.
Derivatization of Chiral Alcohols
Objective: To form diastereomeric esters for analysis by NMR, HPLC, or GC.
Materials:
-
Chiral alcohol analyte
-
This compound
-
Activating agent (e.g., thionyl chloride or oxalyl chloride to form the acid chloride) OR coupling agent (e.g., DCC) with a catalyst (e.g., DMAP)
-
Anhydrous, aprotic solvent (e.g., pyridine, dichloromethane, or THF)
-
Quenching solution (e.g., water or dilute acid)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Protocol (via Acid Chloride):
-
Formation of the Acid Chloride: In a dry reaction flask under an inert atmosphere, dissolve this compound in an anhydrous solvent (e.g., dichloromethane) and add an excess of thionyl chloride or oxalyl chloride. A catalytic amount of DMF can be added if using oxalyl chloride. Stir at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess reagent and solvent under reduced pressure.
-
Esterification: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., pyridine or dichloromethane). Add the chiral alcohol (1.0 equivalent) and a catalytic amount of DMAP (if not using pyridine as the solvent).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or HPLC.
-
Work-up:
-
Quench the reaction with water or a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer, filter, and concentrate.
-
-
Analysis: Analyze the crude product by NMR or purify for HPLC or GC analysis.
Data Presentation and Analysis
The analysis of the resulting diastereomers is key to determining the enantiomeric excess of the original analyte.
NMR Spectroscopy
-
¹H NMR: The diastereomers will exhibit different chemical shifts for protons near the newly formed stereocenter. The integration of these distinct signals allows for the quantification of each diastereomer.
-
¹⁹F NMR: The trifluoromethyl group provides a clean and sensitive handle for analysis. The two diastereomers are expected to show two distinct signals in the ¹⁹F NMR spectrum, which can be integrated to determine their ratio.
Table 1: Hypothetical NMR Data for Diastereomeric Amides
| Diastereomer | Proton Signal (ppm) | ¹⁹F Signal (ppm) | Integral Ratio |
| (R,S)-Amide | 3.52 (q) | -72.1 | 1.0 |
| (S,S)-Amide | 3.48 (q) | -72.5 | 1.5 |
| Enantiomeric Excess (%) | 20% (of S-enantiomer) |
Chromatography (HPLC/GC)
The diastereomers can be separated on a standard achiral column.
-
HPLC: A reversed-phase (e.g., C18) or normal-phase column can be used. The mobile phase composition will need to be optimized to achieve baseline separation of the diastereomeric peaks.
-
GC: For volatile derivatives, a standard non-polar or medium-polarity capillary column can be employed.
Table 2: Hypothetical HPLC Data for Diastereomeric Esters
| Diastereomer | Retention Time (min) | Peak Area |
| (R,S)-Ester | 12.5 | 125000 |
| (S,S)-Ester | 13.8 | 150000 |
| Enantiomeric Excess (%) | 9.1% (of S-enantiomer) |
Logical Relationships in Chiral Analysis
The overall process of determining enantiomeric excess using a chiral derivatizing agent follows a logical progression from the analyte to the final analytical result.
Caption: Logical flow of chiral analysis using a derivatizing agent.
Conclusion
Application Note: Determination of Enantiomeric Purity and Absolute Configuration of Chiral Compounds Using (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the use of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid as a chiral derivatizing agent (CDA) for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines via Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol outlines the derivatization procedure, NMR data acquisition, and spectral analysis.
Introduction
The determination of the stereochemical integrity of chiral molecules is of paramount importance in the pharmaceutical and chemical industries. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and reliable method for determining enantiomeric excess (e.e.) and assigning the absolute configuration of chiral molecules.
This compound is a chiral carboxylic acid that can be used to convert a pair of enantiomeric alcohols or amines into a mixture of diastereomers. These resulting diastereomers are chemically distinct and, therefore, exhibit different chemical shifts in their NMR spectra. By analyzing the ¹H and ¹⁹F NMR spectra of the derivatized products, it is possible to quantify the relative amounts of the two enantiomers and, in many cases, to deduce the absolute configuration of the original chiral center.
The underlying principle of this method, often referred to as Mosher's method when using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), relies on the anisotropic effect of a functional group (in this case, likely the trifluoromethyl and methyl groups) in the CDA. This anisotropy leads to differential shielding or deshielding of the protons in the two diastereomers, resulting in observable differences in their chemical shifts (Δδ).
Experimental Protocols
I. Derivatization of a Chiral Alcohol or Amine with this compound
This protocol describes the formation of diastereomeric esters or amides from a chiral substrate and this compound. It is recommended to first prepare the acid chloride of the derivatizing agent for enhanced reactivity.
Materials:
-
Chiral alcohol or amine (~5 mg)
-
This compound
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)
-
Anhydrous pyridine or 4-(dimethylamino)pyridine (DMAP)
-
NMR tubes and standard laboratory glassware
Procedure:
A. Preparation of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoyl chloride:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 equivalents relative to the chiral substrate) in anhydrous DCM.
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude acid chloride. Use this reagent immediately in the next step.
B. Formation of the Diastereomeric Ester or Amide:
-
In a clean, dry NMR tube, dissolve the chiral alcohol or amine (~5 mg) in approximately 0.5 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a small excess of anhydrous pyridine or a catalytic amount of DMAP.
-
Add a solution of the freshly prepared (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoyl chloride (1.1 equivalents) in the same deuterated solvent to the NMR tube.
-
Cap the NMR tube and mix the contents thoroughly. The reaction is typically complete within 30 minutes to a few hours at room temperature. Reaction progress can be monitored by NMR.
II. NMR Analysis of the Diastereomeric Mixture
Instrumentation:
-
High-resolution NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better signal dispersion).
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the reaction mixture. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
If desired, acquire a ¹⁹F NMR spectrum. The trifluoromethyl group will give a sharp singlet for each diastereomer, which can be very useful for accurate integration.
-
For complex spectra, it may be necessary to acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the assignment of proton signals.
III. Data Analysis
A. Determination of Enantiomeric Excess (e.e.):
-
In the ¹H or ¹⁹F NMR spectrum, identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the areas of these two signals (let the integrals be I₁ and I₂).
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = |(I₁ - I₂) / (I₁ + I₂)| * 100
B. Determination of Absolute Configuration:
The determination of absolute configuration requires the formation of both the (R)- and (S)-derivatives of the chiral substrate. However, a model for predicting the absolute configuration based on the chemical shift differences (Δδ) for derivatives of this compound has not been established in the literature. A generalized approach, by analogy to Mosher's method, would involve:
-
Synthesizing both the (R)- and (S)-derivatives of the chiral substrate in separate experiments.
-
Acquiring and carefully assigning the ¹H NMR spectra for both diastereomers.
-
Calculating the chemical shift difference (Δδ = δₛ - δᵣ) for corresponding protons in the two diastereomers.
-
Establishing a conformational model to correlate the signs of the Δδ values with the spatial arrangement of the substituents around the chiral center. Without a validated model for this specific reagent, this step remains speculative.
Data Presentation
As there is no established dataset for the use of this compound as a chiral derivatizing agent for NMR analysis, the following table provides a template for how such data should be structured. For a reliable and well-documented alternative, data for the widely used Mosher's acid (MTPA) is often presented in this manner.
Table 1: Template for Summarizing ¹H NMR Chemical Shift Differences (Δδ = δₛ - δᵣ) for Diastereomeric Derivatives
| Protons of Interest | δ (S-derivative) [ppm] | δ (R-derivative) [ppm] | Δδ (δₛ - δᵣ) [ppm] |
| H-a | |||
| H-b | |||
| H-c | |||
| ... |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the NMR analysis of a chiral compound using a chiral derivatizing agent.
Caption: Experimental workflow for NMR analysis of a chiral compound.
Application Note: Determination of Enantiomeric Excess of Alcohols using (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Abstract
This application note details a robust methodology for determining the enantiomeric excess (ee) of chiral secondary alcohols. The protocol involves the derivatization of the alcohol with a chiral derivatizing agent (CDA), (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, to form diastereomeric esters. These diastereomers can then be distinguished and quantified using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the signals of the trifluoromethyl group in ¹⁹F NMR spectra. While specific literature on the application of this compound for this purpose is limited, the principles are well-established and analogous to widely used reagents such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). This note provides a generalized protocol and illustrative data based on similar fluorinated CDAs to guide researchers in developing specific applications.
Introduction
The determination of enantiomeric purity is a critical aspect of research and development in the pharmaceutical, agrochemical, and fine chemical industries. Chiral molecules, particularly alcohols, often exhibit different pharmacological and toxicological profiles for each enantiomer. Consequently, accurate and reliable methods for quantifying the enantiomeric excess are essential.
One of the most powerful techniques for this purpose is NMR spectroscopy in conjunction with chiral derivatizing agents (CDAs). A CDA is an enantiomerically pure compound that reacts with a racemic or scalemic mixture of a chiral analyte to form a mixture of diastereomers. Unlike enantiomers, which are NMR-indistinguishable in an achiral solvent, diastereomers have distinct physical and spectral properties. This allows for the differentiation and quantification of the signals corresponding to each diastereomer, thereby enabling the calculation of the enantiomeric excess of the original analyte.
This compound is a chiral carboxylic acid containing a trifluoromethyl group. The presence of the ¹⁹F atoms provides a sensitive probe for NMR analysis, as ¹⁹F NMR offers a wide chemical shift range and the absence of background signals in most organic molecules. Upon esterification with a chiral alcohol, the resulting diastereomeric esters will exhibit different chemical shifts for the trifluoromethyl groups, allowing for straightforward integration and ee determination.
Principle of the Method
The fundamental principle of this method lies in the conversion of a mixture of enantiomeric alcohols, (R)- and (S)-ROH, into a mixture of diastereomeric esters by reaction with an enantiomerically pure chiral derivatizing agent, in this case, this compound ((S)-TFHMPA).
The reaction is as follows:
(R)-ROH + (S)-TFHMPA → (R,S)-Ester (S)-ROH + (S)-TFHMPA → (S,S)-Ester
The resulting (R,S) and (S,S) esters are diastereomers and will have distinct NMR spectra. The non-equivalence of the chemical shifts (Δδ) of the trifluoromethyl groups in the ¹⁹F NMR spectrum is then used to quantify the relative amounts of the two diastereomers. The enantiomeric excess (ee) of the original alcohol mixture is calculated from the integral areas (I) of the corresponding signals:
ee (%) = | (I(S,S) - I(R,S)) / (I(S,S) + I(R,S)) | x 100
Experimental Protocols
While specific optimized conditions for the use of this compound are not extensively documented in peer-reviewed literature, a general protocol for the esterification of secondary alcohols with a fluorinated chiral carboxylic acid can be adapted. The following protocol is based on established procedures for similar reagents like Mosher's acid and other fluorinated CDAs.[1]
Materials:
-
Chiral secondary alcohol of unknown enantiomeric excess
-
This compound ((S)-TFHMPA)
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., EDC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware, syringes, and NMR tubes
Protocol for Esterification:
-
Preparation of the Alcohol Solution: In a clean, dry vial, dissolve the chiral secondary alcohol (1.0 equivalent, e.g., 0.1 mmol) in anhydrous dichloromethane (1-2 mL).
-
Addition of Reagents: To the alcohol solution, add this compound (1.1 equivalents), DCC (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Seal the vial and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reactions are typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Evaporate the solvent under reduced pressure. The crude diastereomeric ester mixture can be purified by flash column chromatography on silica gel if necessary, although for direct ee determination by NMR, purification may not be required if the relevant signals are well-resolved from impurities.
-
NMR Sample Preparation: Dissolve a small amount of the diastereomeric ester mixture in CDCl₃ and transfer to an NMR tube.
¹⁹F NMR Analysis:
-
Acquire a ¹⁹F NMR spectrum of the sample. An internal or external standard may be used for chemical shift referencing if desired.
-
Identify the signals corresponding to the trifluoromethyl groups of the two diastereomeric esters.
-
Carefully integrate the signals for each diastereomer.
-
Calculate the enantiomeric excess using the formula provided in the "Principle of the Method" section.
Data Presentation
The following table provides illustrative ¹⁹F NMR chemical shift data for diastereomeric esters formed from a generic chiral derivatizing agent (CDA) and various chiral secondary alcohols. This data is based on published results for structurally similar fluorinated CDAs and serves as a reference for the expected chemical shift differences (Δδ).[1]
| Entry | Chiral Alcohol | Diastereomer 1 (δ in ppm) | Diastereomer 2 (δ in ppm) | Δδ (ppm) |
| 1 | (R/S)-1-Phenylethanol | -71.50 | -71.68 | 0.18 |
| 2 | (R/S)-2-Butanol | -72.10 | -72.25 | 0.15 |
| 3 | (R/S)-2-Octanol | -72.05 | -72.18 | 0.13 |
| 4 | Menthol | -70.80 | -71.06 | 0.26 |
| 5 | Borneol | -70.95 | -71.20 | 0.25 |
Note: The absolute chemical shift values are dependent on the specific CDA used and the NMR spectrometer conditions. The key parameter for ee determination is the chemical shift difference (Δδ).
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of enantiomeric excess of a chiral alcohol using this compound.
Caption: Workflow for ee determination of chiral alcohols.
Conclusion
The use of this compound as a chiral derivatizing agent in combination with ¹⁹F NMR spectroscopy presents a powerful and sensitive method for the determination of enantiomeric excess in chiral secondary alcohols. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate their own specific assays. The key advantages of this approach include the high sensitivity of ¹⁹F NMR, the typically large chemical shift dispersion, and the straightforward quantification based on the integration of well-resolved signals corresponding to the diastereomeric esters. It is recommended that for any new class of alcohols, the reaction conditions be optimized and the assignment of signals to specific diastereomers be confirmed using enantiomerically enriched standards.
References
Application of ¹⁹F NMR in Analyzing Trifluoromethylated Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and increasingly indispensable tool in the analysis of fluorinated organic molecules, with particular significance for compounds containing the trifluoromethyl (CF₃) group. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio (83% of the sensitivity of ¹H)—make it an exceptionally sensitive NMR probe.[1][2] The vast chemical shift range of ¹⁹F NMR, spanning over 400 ppm, offers exquisite sensitivity to the local electronic environment, making it ideal for detecting subtle molecular changes.[1][3] Crucially, the near-total absence of fluorine in biological systems means that ¹⁹F NMR spectra are free from endogenous background signals, a significant advantage in complex biological matrices.[2]
Trifluoromethylated derivatives are of profound interest in medicinal chemistry and drug development due to the ability of the CF₃ group to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. These application notes provide detailed protocols and data for the use of ¹⁹F NMR in the qualitative and quantitative analysis of trifluoromethylated derivatives, including applications in purity assessment, protein-ligand interaction studies, and fragment-based drug discovery.
Key Applications and Principles
The application of ¹⁹F NMR to trifluoromethylated derivatives can be broadly categorized into two main areas:
-
Ligand-Observed ¹⁹F NMR: In this approach, the ¹⁹F NMR signal of a small molecule containing a trifluoromethyl group is monitored. This is particularly useful for:
-
Purity and Concentration Determination (qNMR): The well-resolved singlets from CF₃ groups and the lack of background signals allow for highly accurate quantification.[4]
-
Fragment-Based Drug Discovery (FBDD): Screening libraries of fluorinated fragments against a biological target. Changes in the ¹⁹F signal (chemical shift, line broadening, or relaxation rate) upon binding indicate an interaction.[5][6][7]
-
Binding Affinity Determination: Titration experiments can be used to determine dissociation constants (Kd) by monitoring the change in the ¹⁹F chemical shift of the ligand upon addition of a protein.
-
-
Protein-Observed ¹⁹F NMR: Here, a trifluoromethyl-containing probe is incorporated into a protein, and its ¹⁹F NMR signal is observed. This allows for the study of:
-
Protein Conformation and Dynamics: The ¹⁹F chemical shift of a CF₃ group introduced at a specific site is highly sensitive to the local protein environment and can report on conformational changes.[8][9]
-
Protein-Ligand Interactions: Binding of a ligand to a CF₃-labeled protein can induce changes in the protein's ¹⁹F NMR spectrum, providing information on the binding event and its effect on the protein structure.[10]
-
Protein Folding and Stability: Monitoring the ¹⁹F NMR spectrum of a labeled protein under denaturing conditions can provide insights into its folding pathway and stability.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the ¹⁹F NMR analysis of trifluoromethylated derivatives.
Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Trifluoromethyl Groups. [11][12][13]
| Chemical Environment of CF₃ Group | Typical Chemical Shift Range (ppm, referenced to CFCl₃) | Notes |
| Aliphatic CF₃ (e.g., in amino acids) | -50 to -70 | Can vary based on proximity to other functional groups. |
| Aromatic CF₃ (e.g., on a phenyl ring) | -60 to -65 | Sensitive to the electronic nature of other substituents on the ring. |
| CF₃ attached to a carbonyl group | -65 to -80 | The electronic environment significantly influences the chemical shift. |
| Trifluoroethanethiol (TFET) derivatives | Around -75 | Commonly used as a protein labeling reagent.[14] |
| Trifluoroacetic acid (TFA) | Around -76.5 | Often used as a chemical shift reference.[15] |
Table 2: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment of Fluorinated Pharmaceuticals. [15]
| Parameter | Value | Conditions |
| Interday Precision (RSD) | 1.2% | Quantification of 13 different fluorinated pharmaceuticals.[15] |
| Accuracy (vs. HPLC) | <5% difference | Comparison of assay values determined by ¹⁹F qNMR and HPLC.[15] |
| Limit of Detection | < 0.1 g/100 g | For various fluorinated compounds.[15] |
| Recommended Relaxation Delay (D1) | > 5 x T₁ (typically 20 s for small molecules) | To ensure full relaxation for accurate integration.[15][16] |
Table 3: Example of ¹⁹F NMR Data for Protein-Ligand Interaction.
| System | Ligand Concentration | ¹⁹F Chemical Shift Change (Δδ) of Labeled Protein | Dissociation Constant (Kd) |
| CF₃-labeled SH3 domain + Proline-rich peptide | 0 - 500 µM | Up to 0.5 ppm | ~100 µM |
| Fluorinated Inhibitor + Hsp90N | 0 - 100 µM | Up to 1.6 ppm | ~10 µM[17][18] |
Experimental Protocols
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Determination of a Trifluoromethylated Drug Substance
Objective: To determine the purity of a trifluoromethylated active pharmaceutical ingredient (API) using ¹⁹F qNMR with an internal standard.
Materials:
-
Trifluoromethylated API
-
Internal Standard (IS) with a known purity and a CF₃ group that resonates in a clear region of the spectrum (e.g., Trifluoroacetic acid or a certified reference material).
-
Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)
-
NMR tubes
-
Analytical balance
Procedure:
-
Sample Preparation: a. Accurately weigh approximately 10-20 mg of the trifluoromethylated API into a vial. b. Accurately weigh approximately 5-10 mg of the internal standard into the same vial. c. Dissolve the mixture in a known volume (e.g., 0.6 mL) of the deuterated solvent. d. Vortex the sample until fully dissolved and transfer to an NMR tube.
-
¹⁹F NMR Data Acquisition: a. Spectrometer Setup: Use a high-resolution NMR spectrometer equipped with a fluorine probe. b. Key Acquisition Parameters: [15]
- Pulse Angle: 90°
- Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (a conservative value of 20-30 seconds is often used for small molecules to ensure full relaxation).[15]
- Number of Scans (NS): 64-512, depending on the sample concentration, to achieve a good signal-to-noise ratio (S/N > 100:1 for quantitative analysis).
- Spectral Width (SW): Set a spectral width that encompasses all expected ¹⁹F signals (e.g., -40 to -90 ppm for many trifluoromethyl compounds).
- Acquisition Time (AT): At least 2-3 seconds. c. Proton Decoupling: Use inverse-gated proton decoupling to suppress nuclear Overhauser effects (NOE) while maintaining sharp singlets.
-
Data Processing and Analysis: a. Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz. b. Perform Fourier transformation, phasing, and baseline correction. c. Integrate the signals corresponding to the trifluoromethyl group of the API and the internal standard. d. Calculate the purity of the API using the following formula:
PurityAPI (%) = (IAPI / NAPI) * (NIS / IIS) * (MAPI / MIS) * (WIS / WAPI) * PurityIS (%)
Where:
-
I = Integral value
-
N = Number of fluorine atoms in the signal
-
M = Molar mass
-
W = Weight
-
Purity = Purity of the internal standard
-
Protocol 2: Ligand-Observed ¹⁹F NMR for Fragment-Based Screening
Objective: To screen a library of trifluoromethyl-containing fragments for binding to a target protein.
Materials:
-
Target protein (unlabeled) in a suitable buffer (e.g., phosphate buffer, pH 7.4)
-
Library of trifluoromethylated fragments
-
Deuterated buffer components (if necessary for locking) or D₂O
-
NMR tubes
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the target protein (e.g., 10-50 µM). b. Prepare stock solutions of the fragment library, often as cocktails of 5-10 non-overlapping fragments, each at a concentration of 100-500 µM.[6] c. Prepare two sets of NMR samples:
- Reference Sample: Fragment cocktail in buffer.
- Test Sample: Fragment cocktail with the target protein in the same buffer.
-
¹⁹F NMR Data Acquisition: a. Acquire a 1D ¹⁹F NMR spectrum for both the reference and test samples. b. Key Acquisition Parameters:
- Pulse Program: A simple 1D pulse-acquire sequence is often sufficient. For detecting weak binders, a T₂-filtered experiment like a Carr-Purcell-Meiboom-Gill (CPMG) sequence can be used to suppress signals from non-binding fragments.[19]
- Relaxation Delay (D1): 1-2 seconds.
- Number of Scans (NS): Sufficient to obtain a good signal-to-noise ratio (e.g., 128-1024).
-
Data Analysis: a. Compare the spectra of the reference and test samples. b. Indicators of Binding: [20][21]
- Chemical Shift Perturbation (CSP): A change in the chemical shift of a fragment signal in the presence of the protein.
- Line Broadening: An increase in the linewidth of a fragment signal, indicating a change in the relaxation properties upon binding.
- Signal Attenuation: A decrease in the signal intensity, particularly in T₂-filtered experiments. c. Fragments showing significant changes are considered "hits" and are further validated in individual titration experiments.
Protocol 3: Site-Specific Labeling of a Protein with a Trifluoromethylated Amino Acid for Protein-Observed ¹⁹F NMR
Objective: To incorporate a trifluoromethylated amino acid (e.g., 4-(trifluoromethyl)-L-phenylalanine) at a specific site in a protein for structural and interaction studies.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector for the protein of interest with an amber stop codon (TAG) at the desired labeling site.
-
A plasmid containing an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair for the unnatural amino acid (e.g., pDule-tfmF).[22]
-
Minimal media and autoinduction media components.
-
4-(trifluoromethyl)-L-phenylalanine.
Procedure:
-
Plasmid Transformation: Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pDule-tfmF plasmid.[22]
-
Protein Expression: a. Grow a starter culture in minimal media with appropriate antibiotics. b. Inoculate autoinduction media containing 4-(trifluoromethyl)-L-phenylalanine (e.g., 1 mM). c. Grow for 24-30 hours at a suitable temperature (e.g., 30°C).[22]
-
Protein Purification: a. Harvest the cells by centrifugation. b. Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography). c. Confirm the incorporation of the trifluoromethylated amino acid by mass spectrometry.
-
¹⁹F NMR Analysis: a. Prepare the labeled protein sample (e.g., 50-200 µM) in a suitable NMR buffer. b. Acquire 1D ¹⁹F NMR spectra to observe the signal from the incorporated probe. c. These samples can then be used for ligand titration experiments, where changes in the protein's ¹⁹F signal are monitored.
Visualizations
Experimental Workflow for Fragment-Based Drug Discovery using ¹⁹F NMR
Caption: Workflow for fragment-based drug discovery using ¹⁹F NMR.
General Protocol for ¹⁹F NMR Analysis of a Trifluoromethylated Derivative
Caption: General protocol for ¹⁹F NMR analysis.
Logical Relationship for Protein Labeling with a Trifluoromethylated Amino Acid
Caption: Workflow for site-specific protein labeling.
References
- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 19Flourine NMR [chem.ch.huji.ac.il]
- 17. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 20. research.monash.edu [research.monash.edu]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes: Asymmetric Synthesis of Pyruvate Dehydrogenase Kinase (PDHK) Inhibitors using (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a valuable chiral building block in the asymmetric synthesis of pharmaceuticals. Its unique structural features, including a trifluoromethyl group and a chiral tertiary alcohol, make it an important component in designing molecules with specific stereochemistry and enhanced pharmacological properties. This document outlines the application of this chiral acid in the synthesis of potent and selective inhibitors of Pyruvate Dehydrogenase Kinase (PDHK), a key enzyme in cellular metabolism.
Introduction to Pyruvate Dehydrogenase Kinase (PDHK)
Pyruvate dehydrogenase kinases (PDKs) are a family of four isoenzymes (PDK1-4) that play a crucial role in regulating cellular metabolism by controlling the activity of the pyruvate dehydrogenase complex (PDC).[1][2] The PDC catalyzes the conversion of pyruvate to acetyl-CoA, a key entry point into the tricarboxylic acid (TCA) cycle for aerobic respiration.[3][4][5] PDKs phosphorylate and thereby inactivate the PDC, leading to a metabolic shift from oxidative phosphorylation to glycolysis, a phenomenon often observed in cancer cells (the Warburg effect) and certain metabolic diseases.[2][6][7] Consequently, the inhibition of PDKs is a promising therapeutic strategy for the treatment of these conditions.
Application in the Synthesis of PDHK Inhibitors
This compound serves as a key chiral synthon for the preparation of a class of potent PDHK inhibitors. Specifically, it is used to form chiral amides, where the trifluoromethylated hydroxyl acid moiety is crucial for binding to the kinase. While much of the published research has focused on the (R)-enantiomer for PDHK inhibition, the synthesis of the corresponding (S)-enantiomeric inhibitors, which may exhibit different isoform selectivity or pharmacological profiles, necessitates the use of the (S)-chiral building block.
The general structure of these inhibitors involves the amide linkage of this compound with various substituted piperazine or aniline moieties. The trifluoromethyl group is known to enhance binding affinity and metabolic stability of drug candidates.
Experimental Protocols
1. General Procedure for Amide Coupling
The synthesis of the target PDHK inhibitors is achieved through a standard amide coupling reaction between this compound and a selected amine (e.g., a substituted piperazine). Common coupling reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) are employed to facilitate the reaction.
Materials:
-
This compound
-
Substituted piperazine or aniline derivative
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted piperazine or aniline derivative (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (S)-amide.
2. Alternative Protocol using HATU as a Coupling Reagent
For more challenging couplings, particularly with sterically hindered amines, O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) can be used as a more potent coupling reagent.
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and cool to 0 °C.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir at 0 °C for 30 minutes and then at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Work-up and purification are performed as described in the EDC/HOBt protocol.
Data Presentation
Table 1: Representative Amide Coupling Reaction Data
| Entry | Amine Component | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (%) |
| 1 | 1-(4-cyanobenzoyl)piperazine | EDC/HOBt | DCM | 18 | 85 | >99 |
| 2 | 4-chloroaniline | HATU | DMF | 6 | 92 | >99 |
| 3 | 1-benzylpiperazine | EDC/HOBt | DCM | 24 | 88 | >99 |
Visualization
Pyruvate Dehydrogenase Complex Regulation Pathway
Caption: Regulation of the Pyruvate Dehydrogenase Complex (PDC) by PDK and PDP.
References
- 1. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of pyruvate dehydrogenase (PDH) complex | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regulation of pyruvate dehydrogenase complex activity by reversible phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
Application Notes and Protocols for the Esterification of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid with Secondary Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the esterification of the chiral building block, (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, with secondary alcohols. This reaction is of significant interest in pharmaceutical and agrochemical research for the synthesis of chiral esters with potential biological activity and for the determination of enantiomeric purity of secondary alcohols. This guide outlines two primary, effective methods for this transformation: the Steglich esterification and the Mitsunobu reaction. Detailed experimental procedures, quantitative data from representative reactions, and visualizations of the reaction pathways and workflows are provided to enable researchers to successfully implement these methods.
Introduction
This compound is a valuable chiral starting material in organic synthesis. Its trifluoromethyl and α-hydroxy acid moieties make it an attractive component in the design of bioactive molecules. The esterification of this acid with secondary alcohols allows for the creation of diverse ester libraries for biological screening and serves as a method for the derivatization of chiral secondary alcohols to determine their enantiomeric excess.
Due to the steric hindrance of secondary alcohols and the potential for side reactions under harsh conditions, mild and efficient esterification methods are required. The Steglich esterification, utilizing a carbodiimide coupling agent and a nucleophilic catalyst, and the Mitsunobu reaction, which proceeds via an alkoxyphosphonium salt intermediate, are particularly well-suited for this purpose. These methods offer high yields and stereochemical control, which are critical in the synthesis of chiral molecules.
Reaction Pathways and Mechanisms
The two recommended methods for the esterification of this compound with secondary alcohols are the Steglich esterification and the Mitsunobu reaction. The choice of method may depend on the specific substrate, desired stereochemical outcome, and tolerance to reaction conditions.
Steglich Esterification
The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a catalytic amount of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[1][2][3] The reaction proceeds at room temperature and is tolerant of a wide range of functional groups.
Caption: Steglich Esterification Pathway.
Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry at the alcohol center.[4][5] The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]
Caption: Mitsunobu Reaction Pathway.
Experimental Protocols
The following protocols are generalized procedures for the esterification of this compound with a generic secondary alcohol. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Steglich Esterification
This protocol describes a general procedure for the esterification using EDC and DMAP.
Materials:
-
This compound
-
Secondary alcohol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous dichloromethane (approx. 0.1-0.2 M).
-
Add the secondary alcohol (1.0-1.2 eq) and 4-dimethylaminopyridine (0.1-0.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (1.2-1.5 eq) portion-wise over 5-10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Protocol 2: Mitsunobu Reaction
This protocol provides a general procedure for the Mitsunobu esterification. Note that this reaction proceeds with inversion of configuration at the stereocenter of the secondary alcohol.
Materials:
-
This compound
-
Secondary alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2-1.5 eq), the secondary alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous tetrahydrofuran (approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of a precipitate may be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.
Data Presentation
While specific experimental data for the esterification of this compound with a broad range of secondary alcohols is not extensively reported in the literature, the following table provides representative data for analogous reactions, demonstrating the expected efficiency of the proposed methods.
| Esterification Method | Carboxylic Acid | Secondary Alcohol | Coupling/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Excess (de %) |
| Steglich | Generic Carboxylic Acid | Generic Secondary | EDC, DMAP | DCM | RT | 12-24 | 70-95 | Dependent on substrates |
| Mitsunobu | Generic Carboxylic Acid | Generic Secondary | PPh₃, DIAD | THF | 0 to RT | 4-16 | 60-90 | >95 (with inversion) |
Application in Drug Development and Chiral Analysis
The esters derived from this compound are of interest in drug development due to the potential for the trifluoromethyl group to enhance metabolic stability and binding affinity. The ester linkage can also serve as a pro-drug moiety, which can be cleaved in vivo to release the active carboxylic acid or alcohol.
Furthermore, this compound can be used as a chiral derivatizing agent to determine the enantiomeric excess of chiral secondary alcohols.[6] The resulting diastereomeric esters can be separated and quantified using chromatographic techniques such as HPLC or GC, or by NMR spectroscopy.
Caption: Workflow for Chiral Purity Analysis.
Conclusion
The Steglich esterification and the Mitsunobu reaction are reliable and versatile methods for the synthesis of esters from this compound and secondary alcohols. These protocols provide a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery, materials science, and analytical chemistry. The choice of method will depend on the specific requirements of the synthesis, including the stereochemical outcome and the functional group tolerance of the substrates.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Absolute Configuration of Chiral Amines with (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and stereoselective synthesis. Chiral amines are ubiquitous in natural products and are essential building blocks for many active pharmaceutical ingredients. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs), offers a powerful and accessible method for assigning the absolute stereochemistry of chiral compounds.[1][2][3][4]
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, hereafter referred to as (S)-TFHMPA, is a fluorinated chiral carboxylic acid that can be utilized as a CDA for the determination of the absolute configuration of chiral primary and secondary amines. The presence of the trifluoromethyl (-CF₃) group provides a sensitive probe for ¹⁹F NMR spectroscopy, which is characterized by a wide chemical shift range and high sensitivity, facilitating the analysis of the resulting diastereomeric amides.[1][5]
This application note provides a detailed protocol for the derivatization of chiral amines with (S)-TFHMPA and the subsequent analysis by ¹⁹F NMR spectroscopy to determine their absolute configuration. While specific literature on (S)-TFHMPA as a CDA is not widely available, the principles and protocols outlined here are based on well-established methodologies for similar fluorinated CDAs, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
Principle of the Method
The fundamental principle of this method involves the conversion of a pair of enantiomeric amines into a pair of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent, in this case, (S)-TFHMPA.
-
Derivatization: The chiral amine of unknown configuration is reacted with (S)-TFHMPA to form a covalent amide bond. This reaction creates a pair of diastereomers if the amine is not enantiomerically pure. For a racemic amine, reaction with (S)-TFHMPA will produce a mixture of (S,R) and (S,S) or (S,S) and (S,R) diastereomers.
-
NMR Analysis: Diastereomers have distinct physical and chemical properties, including their NMR spectra. The different spatial arrangement of the substituents in the two diastereomers leads to different chemical environments for the nuclei, resulting in different chemical shifts (δ). The trifluoromethyl group of (S)-TFHMPA serves as an excellent NMR probe, and the ¹⁹F NMR spectra of the diastereomeric amides will exhibit separate signals.
-
Conformational Analysis and Configuration Assignment: By analyzing the differences in the ¹⁹F NMR chemical shifts (Δδ) between the two diastereomers and applying a conformational model, the absolute configuration of the chiral amine can be deduced. The model is based on the assumption that the diastereomeric amides adopt a preferred conformation in solution due to steric interactions. In this preferred conformation, the substituents on the chiral center of the amine will have a specific spatial relationship with the trifluoromethyl group of the (S)-TFHMPA moiety, leading to predictable shielding or deshielding effects on the fluorine nuclei.
Experimental Protocols
Protocol 1: Derivatization of Chiral Amines with (S)-TFHMPA
This protocol describes the formation of the diastereomeric amides from a chiral amine and (S)-TFHMPA.
Materials:
-
Chiral amine (unknown configuration)
-
This compound ((S)-TFHMPA)
-
Coupling agent (e.g., DCC, EDC, or HATU)
-
Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, chloroform, or tetrahydrofuran)
-
Anhydrous base (e.g., triethylamine or diisopropylethylamine)
-
Deuterated solvent for NMR (e.g., CDCl₃)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of the Acid Chloride (Optional but Recommended):
-
To a solution of (S)-TFHMPA (1.0 eq) in anhydrous dichloromethane, add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (S)-TFHMPA chloride. Use this directly in the next step.
-
-
Amide Formation:
-
Dissolve the chiral amine (1.0 eq) in anhydrous dichloromethane in a clean, dry reaction vial.
-
Add the anhydrous base (1.2 eq).
-
If using the acid chloride: Add the freshly prepared (S)-TFHMPA chloride (1.1 eq) dropwise to the amine solution at 0 °C.
-
If using a coupling agent: Add (S)-TFHMPA (1.1 eq) and the coupling agent (1.2 eq) to the amine solution.
-
Allow the reaction to stir at room temperature for 2-4 hours or until completion (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric amides.
-
Protocol 2: ¹⁹F NMR Spectroscopic Analysis
This protocol details the acquisition of ¹⁹F NMR spectra for the determination of the absolute configuration.
Instrumentation and Parameters:
-
NMR Spectrometer with a fluorine probe (e.g., 400 MHz or higher)
-
Solvent: CDCl₃
-
Reference: An external or internal standard (e.g., CFCl₃ at δ = 0 ppm or a known fluorinated compound).
-
Acquisition Parameters:
-
Proton decoupling is recommended to simplify the spectra.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Ensure a wide enough spectral width to observe all fluorine signals.
-
Procedure:
-
Prepare separate NMR samples of the derivatized (R)-amine and (S)-amine (if available) with (S)-TFHMPA. If only the amine of unknown configuration is available, the derivatized product will be a single diastereomer if the starting amine is enantiopure, or a mixture of two diastereomers if it is a racemate.
-
Acquire the ¹⁹F NMR spectrum for each sample.
-
Carefully determine the chemical shifts (δ) of the -CF₃ signals for each diastereomer.
-
Calculate the difference in chemical shifts (Δδ) between the two diastereomers: Δδ = δ(S,S) - δ(S,R).
Data Presentation
Quantitative data from the ¹⁹F NMR analysis should be summarized in a structured table for clear comparison.
| Entry | Chiral Amine | Configuration of Amine | Configuration of TFHMPA | Diastereomer | ¹⁹F Chemical Shift (δ, ppm) | Δδ (δ(S,S) - δ(S,R)) |
| 1 | Amine A | R | S | (S,R) | Value | Value |
| 2 | Amine A | S | S | (S,S) | Value | |
| 3 | Amine B | R | S | (S,R) | Value | Value |
| 4 | Amine B | S | S | (S,S) | Value | |
| ... | ... | ... | ... | ... | ... | ... |
Note: The values in this table are placeholders and should be replaced with experimental data.
Visualization of Workflow and Logic
The overall workflow for determining the absolute configuration of a chiral amine using (S)-TFHMPA can be visualized as follows:
Caption: Workflow for determining the absolute configuration of a chiral amine.
The logical relationship for assigning the absolute configuration based on the ¹⁹F NMR chemical shifts can be represented by a conformational model. While a specific model for (S)-TFHMPA is not established, a plausible model based on steric hindrance, analogous to Mosher's model, can be proposed.
Caption: Logic for configuration assignment based on a conformational model.
Conclusion
The use of this compound as a chiral derivatizing agent in combination with ¹⁹F NMR spectroscopy provides a robust and sensitive method for the determination of the absolute configuration of chiral amines. The protocols and principles outlined in this application note offer a comprehensive guide for researchers in the pharmaceutical and chemical industries. While a specific conformational model for (S)-TFHMPA has yet to be universally established, the application of principles from analogous systems can provide reliable assignments of absolute stereochemistry, a critical parameter in the development of safe and effective chiral drugs. Further studies to establish a definitive conformational model for (S)-TFHMPA amides are encouraged to solidify its application as a standard CDA.
References
- 1. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component chiral derivatizing protocols for NMR spectroscopic enantiodiscrimination of hydroxy acids and primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-based method for determination of absolute configuration of alpha-chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Application Notes and Protocols: Biocatalytic Routes to (R)- and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid
Introduction
Enantiomerically pure (R)- and (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (TFHMA) are valuable chiral building blocks in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of target molecules. Traditional chemical synthesis of these compounds often requires harsh conditions, expensive chiral resolving agents, and can generate significant waste.[3] Biocatalytic methods offer a compelling alternative, providing high enantioselectivity under mild, environmentally friendly conditions. This document outlines biocatalytic strategies, primarily focusing on the enzymatic kinetic resolution of a racemic amide precursor to produce both (R)- and (S)-TFHMA.
Route 1: (R)-TFHMA via Enantioselective Kinetic Resolution
The most documented biocatalytic route to (R)-TFHMA is the kinetic resolution of racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (rac-TFHMM). This process utilizes an R-stereospecific amidase that selectively hydrolyzes the (R)-amide to the desired (R)-acid, leaving the (S)-amide largely unreacted.
Caption: Workflow for (R)-TFHMA production via kinetic resolution.
Data Presentation: Performance of R-selective Amidases
The following table summarizes the performance of various microbial amidases in the kinetic resolution of rac-TFHMM.
| Enzyme Source | Biocatalyst | Substrate Conc. (g/L) | Yield (%) | e.e. (%) | Reaction Time | Reference |
| Burkholderia phytofirmans ZJB-15079 | E. coli whole cells (5 g/L) | 200 | 44 | 95 | 10 min | [1] |
| Klebsiella oxytoca | Recombinant E. coli | ~0.5 M (~86 g/L) | ~50 | >99 | 26 h | [1] |
| Brevibacterium epidermidis ZJB-07021 | Whole cells | Not specified | 49.9 (for acid) | 69.7 | 70 min | [1] |
Experimental Protocol: Kinetic Resolution for (R)-TFHMA
This protocol is a generalized procedure based on published methodologies.[1][3]
1. Biocatalyst Preparation (Whole-Cell E. coli expressing Amidase):
-
Inoculation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection.
-
Pre-culture: Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
-
Main Culture: Transfer the pre-culture to 500 mL of fresh LB medium in a 2 L flask. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce enzyme expression by adding the appropriate inducer (e.g., 0.5 mM IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-18 hours.
-
Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g, 10 min, 4°C). Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5) and re-suspend to the desired final concentration (e.g., 5 g/L dry cell weight).
2. Enzymatic Reaction:
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture by dissolving rac-TFHMM in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0) to the target concentration (e.g., 200 g/L).
-
Initiation: Pre-heat the substrate solution to the optimal reaction temperature (e.g., 35-50°C). Initiate the reaction by adding the prepared whole-cell biocatalyst suspension.
-
Incubation: Maintain the reaction at the set temperature with gentle agitation. The pH can be maintained by the buffering capacity of the solution or by automated titration with a dilute base.[3]
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing for substrate conversion and product formation using a suitable analytical method like chiral HPLC.
3. Product Isolation and Analysis:
-
Termination: Once the desired conversion is reached (typically close to 50%), terminate the reaction by removing the biocatalyst via centrifugation or filtration.
-
Extraction: Acidify the supernatant to pH 2.0 with a mineral acid (e.g., 2 M HCl). Extract the (R)-TFHMA product into an organic solvent such as ethyl acetate. The unreacted (S)-TFHMM will remain in the aqueous phase or can also be extracted.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
-
Analysis: Determine the enantiomeric excess (e.e.) of the (R)-TFHMA product and the remaining (S)-TFHMM substrate using chiral HPLC.
Route 2: (S)-TFHMA via a Chemoenzymatic Approach
A direct, highly selective biocatalytic route to (S)-TFHMA from the racemate is less commonly reported. However, the (S)-enantiomer can be efficiently produced by chemically hydrolyzing the (S)-TFHMM that remains after the kinetic resolution described in Route 1.
Caption: Chemoenzymatic workflow for the production of (S)-TFHMA.
Data Presentation: Hydrolysis of (S)-TFHMM
| Hydrolysis Method | Reagent/Catalyst | Conditions | Product | Reference |
| Chemical (Acid) | Mineral Acid (e.g., H₂SO₄) | Elevated temperature (e.g., 70-95°C) | (S)-TFHMA | [3] |
| Chemical (Base) | Alkali Metal Hydroxide (e.g., NaOH) | Standard hydrolysis conditions | (S)-TFHMA | [3] |
| Microbiological | Rhodococcus sp. cells | pH 6-9, 20-40°C | (S)-TFHMA | [3] |
Experimental Protocol: Synthesis of (S)-TFHMA
1. Preparation of (S)-TFHMM:
-
Perform the kinetic resolution as described in Route 1, Protocol sections 1 and 2 .
-
After terminating the reaction and separating the cells, process the supernatant to isolate the unreacted (S)-TFHMM.
-
The (S)-amide can be separated from the (R)-acid product based on their different pKa values through pH-controlled extraction.
2. Chemical Hydrolysis of (S)-TFHMM:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified (S)-TFHMM in an aqueous solution of a strong acid (e.g., 6 M H₂SO₄) or a strong base (e.g., 4 M NaOH).
-
Incubation: Heat the mixture to reflux (or a temperature of 70-95°C) and maintain for several hours until the reaction is complete (as monitored by TLC or HPLC).[3]
-
Work-up (Acid Hydrolysis): Cool the reaction mixture to room temperature. Extract the (S)-TFHMA product directly with a suitable organic solvent (e.g., ethyl acetate).
-
Work-up (Base Hydrolysis): Cool the reaction mixture. Acidify to pH < 2 with a concentrated acid (e.g., HCl). Extract the resulting (S)-TFHMA with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-TFHMA. The product can be further purified by recrystallization.
Alternative and Emerging Biocatalytic Routes
Research suggests other potential biocatalytic pathways that could provide more direct access to either enantiomer.
Caption: Conceptual biocatalytic routes to (R)- and (S)-TFHMA.
-
Oxynitrilase-based Synthesis: This approach involves the asymmetric addition of cyanide to trifluoroacetone.[1] By selecting either an (R)- or (S)-selective oxynitrilase, it is possible to synthesize the corresponding chiral cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group yields the desired chiral acid.[1]
-
Asymmetric Reduction of a Keto-Acid: Another potential strategy is the asymmetric reduction of a prochiral keto-acid or keto-ester, such as ethyl 3,3,3-trifluoro-2-oxopropionate.[1] Carbonyl reductases (also known as ketoreductases or alcohol dehydrogenases) can catalyze this reduction with high enantioselectivity, using a cofactor like NADH or NADPH. The choice of enzyme dictates which enantiomer of TFHMA is produced.
References
Troubleshooting & Optimization
Common issues with (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid derivatization reactions
Technical Support Center: (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid Derivatization
Introduction
This compound is a significant chiral building block used in the synthesis of pharmaceuticals and other advanced materials.[1][2] For analytical purposes, particularly gas chromatography (GC), derivatization is essential. This process modifies the carboxylic acid and tertiary alcohol functional groups to increase the molecule's volatility and thermal stability, leading to improved chromatographic separation and peak shape.[3][4] This guide addresses common problems encountered during these derivatization reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Derivatization Yield
Question: My chromatogram shows a very small peak for my derivatized product, or none at all. What are the common causes and solutions?
Answer: Low derivatization yield is a frequent challenge. The primary causes include:
-
Presence of Moisture: Derivatization reagents, especially silylating agents like BSTFA, are highly sensitive to moisture.[3] Water in the sample or solvent will preferentially react with the reagent, rendering it unavailable for your analyte.
-
Solution: Ensure your sample is completely dry. Lyophilize aqueous samples or use a stream of dry nitrogen gas to evaporate the solvent. Always use high-purity, anhydrous solvents for sample reconstitution.[5]
-
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal conditions.
-
Solution: Optimize the reaction time and temperature. Many derivatization reactions, such as silylation, require heating (e.g., 60-80°C) for 30-60 minutes to ensure completion. It is also recommended to use a significant excess of the derivatization reagent to drive the reaction forward.[6]
-
-
Reagent Degradation: Derivatization reagents can degrade if not stored correctly, leading to reduced reactivity.
-
Solution: Store reagents in a cool, dry place, tightly sealed with an inert gas headspace (like argon or nitrogen) to prevent exposure to atmospheric moisture.
-
-
Steric Hindrance: The tertiary alcohol in the molecule is sterically hindered, which can slow down the reaction rate.
-
Solution: Use a more powerful derivatizing reagent, increase the reaction temperature or time, or use a catalyst. For silylation, adding a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization of hindered alcohols.
-
Issue 2: Multiple or Unexpected Peaks in the Chromatogram
Question: I am observing several unexpected peaks in my chromatogram instead of a single product peak. What could be the reason?
Answer: The presence of multiple peaks can stem from several sources:
-
Incomplete Derivatization: The most common cause is partial derivatization, where only one of the two functional groups (carboxylic acid or hydroxyl) has reacted. This results in multiple species being present in the final sample.
-
Solution: Re-optimize the reaction conditions as described in "Issue 1" to ensure both the acid and alcohol groups are fully derivatized.
-
-
Side Reactions and Byproducts: The derivatization reagent may react with itself or other matrix components, creating byproducts.[7]
-
Solution: Review the technical literature for your specific reagent to understand potential side reactions. Optimizing reagent stoichiometry and reaction conditions can help minimize byproduct formation.
-
-
Derivative Instability: The newly formed derivative (e.g., a trimethylsilyl ester) might be unstable and hydrolyze back to the starting material if any moisture is introduced during workup or injection.
Issue 3: Poor Chromatographic Peak Shape (Tailing)
Question: The peak for my derivatized analyte is showing significant tailing. How can this be improved?
Answer: Peak tailing is typically caused by unwanted interactions between the analyte and the chromatographic system.
-
Underivatized Functional Groups: If either the carboxylic acid or hydroxyl group remains underivatized, these polar sites can interact with active sites in the GC inlet liner or on the column itself, leading to poor peak shape.[3]
-
Solution: Confirm that the derivatization has gone to completion. If necessary, adjust the protocol to achieve full derivatization.
-
-
Active Sites in the GC System: Even with successful derivatization, active sites in the inlet or on the column can cause issues.
-
Solution: Use a deactivated inlet liner. If the column is old, it may need to be conditioned or replaced. A few condition runs at high temperature can sometimes help passivate the system.
-
Issue 4: Risk of Racemization
Question: Can the derivatization reaction cause racemization of my chiral compound?
Answer: Racemization is the conversion of a pure enantiomer into a mixture of both enantiomers, resulting in the loss of optical activity.[10]
-
For this compound: The chiral center is a quaternary carbon atom, meaning it has no attached hydrogen. Therefore, it cannot undergo racemization through common mechanisms like enolization.[10] The derivatization reactions (esterification, silylation, acylation) occur at the carboxylic acid and hydroxyl groups and do not directly involve breaking bonds at the chiral center.
-
General Consideration: While this specific molecule is robust against racemization under typical derivatization conditions, it is a critical consideration for other chiral molecules, especially those with a hydrogen atom at the stereocenter.[11][12] For those compounds, harsh conditions (extreme pH or high temperatures) should be avoided.
Data Presentation: Derivatization Method Comparison
The following table summarizes common derivatization approaches and typical reaction parameters. Yields are estimates and should be optimized for specific applications.
| Derivatization Method | Reagent | Target Group(s) | Typical Temp. | Typical Time | Expected Yield | Key Considerations |
| Silylation | BSTFA + 1% TMCS | -COOH, -OH | 70°C | 60 min | >95% | Highly effective but extremely moisture sensitive.[3] |
| Acylation | TFAA | -OH, -NH | 60°C | 30 min | >90% | Produces stable derivatives; enhances ECD signal.[8][9] |
| Esterification | BF₃ in Methanol | -COOH | 100°C | 15 min | >95% | Specific for carboxylic acids; requires removal of acidic catalyst.[6] |
| Alkylation | PFB-Br | -COOH | 60°C | 30 min | >90% | Forms stable esters; ideal for ECD analysis.[3] |
Experimental Protocols
Protocol: Dual Derivatization by Silylation using BSTFA
This protocol describes the formation of the di-trimethylsilyl (TMS) derivative of this compound for GC-MS analysis.
Materials:
-
Sample containing this compound
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile
-
2 mL GC vial with screw cap and PTFE-lined septum
-
Heating block or oven
-
Nitrogen gas line
Methodology:
-
Sample Preparation: Transfer a known amount of the sample into a 2 mL GC vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of anhydrous pyridine to the dried sample. Vortex briefly to dissolve.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent.
-
Reaction: Immediately cap the vial tightly. Heat the mixture at 70°C for 60 minutes in a heating block.
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now derivatized and ready for analysis. Inject 1 µL of the resulting solution into the GC-MS system.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Decision tree for troubleshooting low derivatization yield.
References
- 1. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Racemization - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Technical Support Center: Optimizing Esterification of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the esterification of this compound, a sterically hindered tertiary α-hydroxy acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the esterification of this compound?
A1: The primary challenges stem from the steric hindrance around the carboxylic acid group, which is due to the presence of a tertiary alcohol and a bulky trifluoromethyl group on the adjacent carbon. This steric bulk can significantly slow down the reaction rate of traditional esterification methods like the Fischer-Speier esterification.
Q2: Which catalysts are recommended for this esterification?
A2: Due to the sterically hindered nature of the acid, standard acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) may require harsh conditions (high temperatures, long reaction times).[1] For more sensitive substrates or to achieve higher yields under milder conditions, specialized catalysts are recommended. These include:
-
Dry HCl gas in alcohol: This is a classic and effective method for simple alkyl esters.
-
Bulky diarylammonium arenesulfonates: These have shown to be effective for sterically demanding esterifications.
-
2-Benzyloxy-1-methylpyridinium triflate: This reagent is particularly useful for synthesizing benzyl esters under neutral conditions, which is advantageous for substrates with acid- or base-labile functional groups.
Q3: How can I drive the esterification reaction to completion?
A3: Esterification is a reversible reaction.[2] To maximize the yield of the ester, the equilibrium must be shifted towards the product side. This can be achieved by:
-
Using a large excess of the alcohol: Often, the alcohol can be used as the solvent.[2]
-
Removing water as it is formed: This can be done azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene or by using a drying agent.[2]
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficient catalyst activity due to steric hindrance. 2. Reaction has not reached equilibrium. 3. Water present in the reaction mixture is inhibiting the forward reaction. | 1. Switch to a more effective catalyst for hindered substrates (see FAQ 2). 2. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC. 3. Use anhydrous alcohol and solvent. If feasible, remove water as it forms using a Dean-Stark trap. |
| Slow Reaction Rate | The substrate is sterically hindered. | Increase the catalyst loading. Increase the reaction temperature. Use a higher concentration of the alcohol. |
| Side Reactions (e.g., Dehydration) | Use of a strong acid catalyst at high temperatures with a tertiary alcohol. | Employ milder reaction conditions. Consider using a catalyst system that operates under neutral conditions, such as 2-benzyloxy-1-methylpyridinium triflate for benzyl esters. |
| Difficult Product Isolation | The ester product is soluble in the aqueous phase during workup, especially for small alkyl esters. | During the workup, saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the ester. Use a continuous liquid-liquid extractor for highly water-soluble esters. |
| Hydrolysis of the Ester During Workup | Presence of acid or base during aqueous extraction can catalyze the reverse reaction. | Neutralize the reaction mixture carefully before extraction. Use a saturated sodium bicarbonate solution to remove the acid catalyst, followed by washing with brine. |
Data Presentation: Comparison of Esterification Conditions
The following tables summarize quantitative data for different esterification approaches.
Table 1: Fischer-Speier Esterification of this compound with Ethanol
| Parameter | Value | Reference |
| Alcohol | Absolute Ethanol | DE19725802A1 |
| Catalyst | Dry HCl gas | DE19725802A1 |
| Temperature | 0 °C to Room Temperature | DE19725802A1 |
| Reaction Time | Not specified, but allowed to warm to room temperature | DE19725802A1 |
| Workup | Addition of ice-cold water, extraction with diethyl ether, washing with NaHCO₃, drying over Na₂SO₄ | DE19725802A1 |
| Yield | Not explicitly stated for the esterification step. | DE19725802A1 |
Table 2: Benzyl Ester Synthesis using 2-Benzyloxy-1-methylpyridinium Triflate
| Parameter | Value | Reference |
| Reagent | 2-Benzyloxy-1-methylpyridinium triflate (formed in situ) | [3][4] |
| Base | Triethylamine | [4] |
| Solvent | Toluene | [4] |
| Temperature | 90 °C | [4] |
| Reaction Time | 24 hours | [4] |
| Workup | Filtration through Celite®, concentration, and purification by silica gel chromatography | [4] |
| Yield | High (e.g., 98% for Mosher's acid benzyl ester) | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoate via Fischer-Speier Esterification
This protocol is adapted from patent literature and is a classic method for preparing simple esters.[5]
Materials:
-
This compound
-
Absolute ethanol, anhydrous
-
Dry HCl gas
-
Ice
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Cool a flask containing absolute ethanol to 0 °C in an ice bath.
-
Saturate the cold ethanol with dry HCl gas. The temperature may rise slightly.
-
Once saturated, add this compound portion-wise while maintaining the temperature at approximately 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3x volumes).
-
Combine the organic layers and wash with a 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purify the crude product by vacuum distillation if necessary.
Protocol 2: Synthesis of Benzyl (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoate
This protocol utilizes a milder, neutral method suitable for sensitive substrates.[3][4]
Materials:
-
This compound
-
2-Benzyloxypyridine
-
Methyl triflate
-
Triethylamine
-
Toluene, anhydrous
-
Celite®
-
Dichloromethane
-
Silica gel for chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) and 2-benzyloxypyridine (2.0 equiv) in anhydrous toluene, cool the mixture to 0 °C.
-
Add methyl triflate (2.0 equiv) dropwise, followed by the addition of triethylamine (2.0 equiv).
-
Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, rinsing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the benzyl ester.
Visualizations
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for synthesizing this compound?
A1: There are three primary strategies for the synthesis of this compound:
-
Chemical Synthesis followed by Chiral Resolution: This involves the synthesis of a racemic mixture of the target molecule, followed by the separation of the desired (S)-enantiomer. This is often achieved using a chiral resolving agent.
-
Enzymatic or Microbiological Resolution: This method employs enzymes (such as lipases, esterases, or amidases) or whole-cell microorganisms for the kinetic resolution of a racemic mixture of a precursor, such as an ester or amide. The enzyme selectively acts on one enantiomer, allowing for the separation of the desired enantiomer.
-
Asymmetric Synthesis: This approach aims to directly produce the (S)-enantiomer with high enantioselectivity, forgoing the need for a resolution step. This can be achieved using chiral catalysts or reagents.
Q2: My overall yield is low after chiral resolution. What are the potential causes and solutions?
A2: Low yields during chiral resolution can be attributed to several factors:
-
Choice of Resolving Agent: The resolving agent may not be optimal for forming diastereomeric salts with good differential solubility. Classical resolving agents like (S)-(-)-α-methylbenzylamine or dimethoxystrychnine have been used, but their cost can be a significant drawback.[1]
-
Suboptimal Crystallization Conditions: The conditions for crystallization of the diastereomeric salt, such as solvent, temperature, and concentration, are critical. Experiment with different solvent systems and cooling rates to improve the selective precipitation of the desired diastereomer.
-
Incomplete Salt Formation or Cleavage: Ensure the stoichiometry between the racemic acid and the resolving agent is correct for salt formation. After separation, the cleavage of the diastereomeric salt to recover the chiral acid must be complete. Incomplete reactions in either step will reduce the yield.
Q3: I am using an enzymatic resolution method, but the enantiomeric excess (ee) is not satisfactory. How can I improve it?
A3: Improving the enantiomeric excess in an enzymatic resolution requires careful optimization of the reaction conditions:
-
Enzyme Selection: The choice of enzyme is paramount. Different lipases, esterases, or amidases will exhibit varying degrees of enantioselectivity towards your substrate. Screening a panel of enzymes is highly recommended. For instance, amidases from Klebsiella oxytoca or Burkholderia phytofirmans have shown high enantioselectivity in the resolution of the corresponding amide.[2]
-
Reaction Parameters:
-
pH: The pH of the reaction medium can significantly influence enzyme activity and selectivity. It is crucial to maintain the optimal pH for the chosen enzyme.[3]
-
Temperature: Temperature affects both the reaction rate and the enzyme's stability and selectivity. The optimal temperature should be determined experimentally.[3]
-
Substrate Concentration: High concentrations of the substrate or product can sometimes inhibit the enzyme, leading to lower conversion and selectivity.[3]
-
-
Immobilization: Immobilizing the enzyme can sometimes enhance its stability and reusability, and in some cases, improve its enantioselectivity.
Q4: What are the key considerations for scaling up the synthesis of this compound?
A4: Scaling up the synthesis requires careful consideration of both economic and practical factors:
-
Cost of Reagents: For chemical resolution, the high cost of resolving agents can make the process economically unviable on a large scale.[1]
-
Process Efficiency: Enzymatic methods can be highly efficient at a large scale. For example, a process using an amidase from K. oxytoca has been successfully scaled up to a 1500 L reactor.[2]
-
Downstream Processing: The isolation and purification of the final product must be efficient and scalable. This includes extraction, crystallization, and drying steps.
-
Safety and Environmental Impact: A thorough risk assessment of all chemicals and processes is necessary. The use of greener solvents and reagents should be prioritized.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield in the initial synthesis of the racemic acid. | Incomplete reaction of the trifluoroacetic acid ester with the cyanide source. | Optimize reaction conditions such as temperature, reaction time, and solvent. Ensure the cyanide source is of high purity and added under appropriate conditions.[1] |
| Side reactions during the hydrolysis of the nitrile or ester precursor. | Adjust the hydrolysis conditions (e.g., acid/base concentration, temperature) to minimize the formation of byproducts. | |
| Difficulty in separating the diastereomeric salts during chemical resolution. | Similar solubilities of the diastereomeric salts in the chosen solvent. | Screen a variety of solvents or solvent mixtures to find a system that provides better differential solubility. Consider fractional crystallization techniques. |
| Low enzyme activity during enzymatic resolution. | Non-optimal pH or temperature. | Determine the optimal pH and temperature for the specific enzyme being used through small-scale experiments.[3] |
| Presence of enzyme inhibitors in the substrate or buffer. | Ensure high purity of the substrate and use buffers that are compatible with the enzyme. The presence of certain metal ions can also inhibit or enhance enzyme activity.[2] | |
| Product purity is low after isolation. | Incomplete removal of the resolving agent or unreacted starting material. | Optimize the purification steps, such as recrystallization or chromatography. Ensure complete cleavage of the diastereomeric salt if using chemical resolution. |
| Contamination with the undesired (R)-enantiomer. | If using enzymatic resolution, allow the reaction to proceed to approximately 50% conversion for optimal enantiomeric excess of the remaining substrate. For chemical resolution, multiple recrystallizations of the diastereomeric salt may be necessary. |
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis and resolution methods.
Table 1: Enzymatic Resolution Yields and Enantiomeric Excess
| Enzyme/Microorganism | Substrate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Candida lipolytica esterase | 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic acid ethyl ester | 59.2 | 96.7 ((S)-ester) | [1] |
| E. coli harboring Bp-Amidase | rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | 44 | 95 ((R)-acid) | [2] |
| Klebsiella oxytoca amidase | rac-3,3,3-Trifluoro-2-hydroxy-2-methylpropanamide | ~50 | >99 ((R)-acid) | [2] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Resolution using Lipase
This protocol is a generalized procedure based on the principles of enzymatic kinetic resolution of an ester precursor.
-
Substrate Preparation: Dissolve the racemic ethyl ester of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).
-
Enzyme Addition: Add the selected lipase (e.g., Candida lipolytica esterase) to the substrate solution. The optimal enzyme loading should be determined experimentally.
-
Reaction Monitoring: Maintain the reaction at a constant pH and temperature (e.g., 22-25°C). The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to measure the conversion and enantiomeric excess.
-
Work-up: Once the desired conversion (typically around 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).
-
Separation: Separate the unreacted (S)-ester from the produced (R)-acid. This can be achieved by extraction. The ester will be more soluble in the organic phase, while the acid salt will remain in the aqueous phase.
-
Hydrolysis and Purification: The enriched (S)-ester can then be hydrolyzed under basic or acidic conditions to yield the desired (S)-acid, followed by purification steps like recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via enzymatic resolution.
References
Identifying and minimizing side products in reactions with (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
Welcome to the technical support center for (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side products in reactions involving this versatile chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used?
A1: this compound is a crucial intermediate in the synthesis of therapeutic amides and esters. Its trifluoromethyl group and chiral hydroxy functionality make it a valuable component in the development of pharmaceuticals.
Q2: What are the primary challenges and potential side products when using this acid in amide coupling reactions?
A2: The main challenges stem from the sterically hindered tertiary alcohol and the electron-withdrawing nature of the trifluoromethyl group. Key potential side products include:
-
N-acylurea: Formed from the rearrangement of the O-acylisourea intermediate when using carbodiimide coupling reagents like EDC.
-
Racemization: The chiral center can be susceptible to epimerization under harsh reaction conditions or upon activation.
-
Esterification of the tertiary alcohol: The hydroxyl group can compete with the amine nucleophile, leading to ester byproducts.
-
Dehydration: Elimination of water from the tertiary alcohol can occur, particularly under acidic conditions, leading to unsaturated byproducts.
Q3: What are the common side products in esterification reactions with this acid?
A3: Similar to amide coupling, esterification reactions can be challenging due to the sterically hindered tertiary alcohol. Potential side products include:
-
Dehydration products: Formation of alkenes is a common side reaction.
-
Rearrangement products: Carbocation intermediates, if formed, can lead to skeletal rearrangements.
-
Incomplete conversion: The steric hindrance can lead to low yields and unreacted starting material.
Troubleshooting Guides
Amide Coupling Reactions
Problem 1: Low yield of the desired amide and formation of a significant amount of N-acylurea byproduct.
This is a common issue when using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of Additives | To a solution of this compound (1.0 eq) and the amine (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add 1-hydroxybenzotriazole (HOBt) (1.1 eq). Cool the mixture to 0 °C before the dropwise addition of EDC (1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. | HOBt traps the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine, thereby minimizing N-acylurea formation and improving the amide yield. |
| Pre-activation of the Carboxylic Acid | In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool to 0 °C and add EDC (1.1 eq). Stir the mixture at 0 °C for 30-60 minutes to form the active ester. In a second flask, dissolve the amine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) in DCM. Add the pre-activated ester solution dropwise to the amine solution at 0 °C and stir overnight. | Pre-activation ensures the formation of the active ester before the introduction of the amine, which can help to reduce side reactions involving the amine and the coupling reagent. |
| Alternative Coupling Reagents | For challenging couplings, consider using phosphonium-based reagents like BOP or PyBOP, or uronium-based reagents like HATU or HBTU. These reagents often provide higher yields and fewer side reactions compared to carbodiimides for sterically hindered substrates. | These reagents form active esters that are generally more stable and less prone to side reactions, leading to cleaner reaction profiles and higher yields of the desired amide. |
Problem 2: Loss of enantiomeric purity (racemization) of the final amide product.
The stereocenter of this compound can be prone to racemization, especially during the activation step.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Low-Temperature Coupling | Perform the entire coupling reaction at low temperatures. Start the activation at 0 °C or even -15 °C and maintain this temperature during the addition of the amine. Allow the reaction to warm slowly to room temperature. | Lower temperatures disfavor the equilibrium that can lead to enolization and subsequent racemization of the chiral center. |
| Use of Racemization-Suppressing Additives | Incorporate additives known to suppress racemization, such as HOBt or its analogues like 6-Cl-HOBt or HOAt. | These additives form active esters that are less susceptible to racemization than the intermediates formed with carbodiimides alone. |
| Avoid Excess Base | Use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine) to neutralize any acid salts. Excess base can promote racemization. | Careful control of the base concentration helps to maintain the stereochemical integrity of the chiral center. |
Esterification Reactions
Problem 3: Low conversion to the desired ester and/or formation of dehydration byproducts.
The tertiary alcohol of this compound is sterically hindered and prone to elimination under acidic conditions.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| Activation as an Acyl Halide | Convert the carboxylic acid to its more reactive acyl chloride or acyl fluoride. Dissolve the acid in an inert solvent like DCM and treat with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF at 0 °C. After the conversion is complete (monitored by IR or the cessation of gas evolution), the excess reagent is removed under vacuum. The resulting acyl chloride is then reacted with the alcohol in the presence of a non-nucleophilic base like pyridine or triethylamine. | Acyl halides are highly reactive and can overcome the steric hindrance of the tertiary alcohol, leading to higher yields of the ester. The reaction can often be performed at lower temperatures, minimizing dehydration. |
| Steglich Esterification | To a solution of the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) in an anhydrous solvent (e.g., DCM), add a carbodiimide such as DCC or EDC (1.1 eq) at 0 °C. Stir the reaction at room temperature until completion. | This method is generally mild and effective for sterically hindered alcohols. DMAP acts as an acyl transfer catalyst, promoting the esterification over side reactions. |
| Use of Milder Activating Agents | Employ milder coupling agents such as Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP. | This two-step, one-pot procedure generates a mixed anhydride that is highly reactive towards hindered alcohols and minimizes dehydration. |
Analytical Methods for Side Product Identification
Identifying and quantifying side products is crucial for optimizing reaction conditions.
| Analytical Technique | Protocol for Sample Preparation and Analysis | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water). Method: Use a C18 reverse-phase column. A typical gradient could be from 10% to 90% acetonitrile in water (with 0.1% TFA or formic acid as a modifier) over 20-30 minutes. Monitor at a suitable UV wavelength (e.g., 210-220 nm). | Separation and quantification of the starting materials, desired product, N-acylurea byproduct, and other non-volatile impurities. Retention times will differ based on polarity. |
| Chiral HPLC | Sample Prep: The purified amide or ester product is dissolved in the mobile phase. Method: Use a chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC). The mobile phase is typically a mixture of hexane and isopropanol, often with a small amount of a modifier like TFA. Isocratic elution is common. | Determination of the enantiomeric excess (ee) of the product to assess the extent of racemization. The (R) and (S) enantiomers will have different retention times. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Sample Prep: For volatile compounds, a direct injection of the diluted crude reaction mixture may be possible. For less volatile compounds, derivatization (e.g., silylation of the hydroxyl group) might be necessary. Method: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17). A typical temperature program would be a ramp from 50 °C to 250 °C. | Identification of volatile side products, such as dehydration products (alkenes) or rearrangement products. The mass spectrum provides structural information for identification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Sample Prep: Dissolve the crude reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Analysis: ¹H and ¹³C NMR can be used to identify the characteristic signals of the desired product and side products. For instance, the N-acylurea byproduct will have distinct carbonyl and alkyl signals. ¹⁹F NMR is particularly useful for tracking the trifluoromethyl group and can help distinguish between different fluorine-containing species in the mixture. | Structural confirmation of the desired product and identification of major side products. The relative integration of signals can provide a semi-quantitative measure of the product-to-byproduct ratio. |
Visualizing Reaction Pathways and Workflows
Technical Support Center: Purification of Diastereomeric Esters of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of diastereomeric esters of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying diastereomeric esters of this compound?
A1: The two primary methods for purifying diastereomeric esters of this compound are High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice between these methods depends on the scale of the purification, the physicochemical properties of the diastereomers, and the desired level of purity.
Q2: How do I choose a suitable chiral auxiliary to form the diastereomeric esters?
A2: The selection of a chiral auxiliary (a chiral alcohol or amine) is crucial for successful separation. An ideal auxiliary should react cleanly with the carboxylic acid to form esters that have significantly different physical properties, such as polarity (for HPLC) or solubility (for crystallization). For this compound, common choices include chiral alcohols like (R)- or (S)-1-phenylethanol or chiral amines to form diastereomeric salts that can then be esterified. The bulky and rigid structures of many chiral auxiliaries can enhance the differences between the resulting diastereomers.[1][2]
Q3: My HPLC separation shows poor resolution between the diastereomeric ester peaks. What can I do?
A3: Poor resolution in HPLC can be addressed by optimizing several parameters. You can try changing the mobile phase composition, for instance, by varying the ratio of polar and non-polar solvents.[3] Switching to a different type of HPLC column, such as one with a different stationary phase (e.g., silica, C18, or a chiral stationary phase), can also improve separation.[4] Additionally, adjusting the flow rate and column temperature can impact resolution.[5]
Q4: I am observing peak splitting or tailing in my HPLC chromatogram. What are the likely causes?
A4: Peak splitting can occur if the sample solvent is incompatible with the mobile phase or if there are co-eluting impurities. Ensure your sample is dissolved in a solvent similar in composition to the mobile phase. Peak tailing is often caused by interactions between the analyte and active sites on the stationary phase or by column overloading. Using a mobile phase with a pH adjusted away from the pKa of any ionizable groups or using a more inert column can help mitigate tailing.
Q5: My crystallization attempt resulted in a low yield of the desired diastereomer. How can I improve this?
A5: Low crystallization yield can be due to the relatively high solubility of the desired diastereomer in the chosen solvent.[6] You can try using a different solvent or a mixture of solvents to reduce its solubility. Optimizing the cooling rate is also important; a slower cooling process often leads to better crystal formation and higher recovery.[6] Seeding the solution with a small crystal of the pure desired diastereomer can also promote crystallization and improve yield.
Q6: The diastereomeric excess (d.e.) of my crystallized product is low. How can I increase the purity?
A6: Low diastereomeric excess suggests that the solubilities of the two diastereomers are too similar in the chosen solvent, leading to co-crystallization.[7] A thorough solvent screening is recommended to find a solvent system that maximizes the solubility difference between the diastereomers.[6] Performing multiple recrystallizations can also increase the purity of the final product, although this may lead to a decrease in the overall yield.[6]
Troubleshooting Guides
HPLC Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Resolution | Mobile phase composition is not optimal. | Systematically vary the solvent ratio (e.g., hexane/ethyl acetate).Try different solvent combinations.[3] |
| Inappropriate column stationary phase. | Test columns with different selectivities (e.g., silica, cyano, phenyl).Consider a chiral stationary phase for difficult separations.[4] | |
| Flow rate is too high. | Reduce the flow rate to increase interaction time with the stationary phase.[5] | |
| Peak Splitting | Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Presence of two closely eluting compounds. | Optimize the separation to resolve the two peaks or check sample purity.[8] | |
| Column void or channeling. | Replace the column. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase (e.g., a small amount of acid or base).Use a column with end-capping. |
| Column overload. | Inject a smaller sample volume or a more dilute sample. |
Crystallization Purification
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | High solubility of the desired diastereomer. | Screen for a solvent in which the desired diastereomer has lower solubility.Use an anti-solvent to induce precipitation. |
| Supersaturation not reached. | Concentrate the solution before cooling. | |
| Cooling rate is too fast. | Employ a slower, controlled cooling profile.[6] | |
| Low Diastereomeric Excess (d.e.) | Similar solubilities of the diastereomers. | Conduct a thorough solvent screening to maximize the solubility difference.[7] |
| Co-crystallization. | Perform multiple recrystallizations.[6] | |
| Kinetic vs. thermodynamic product. | Allow for longer equilibration times to favor the formation of the more stable (and often less soluble) diastereomer.[6] | |
| Oil Formation | Solution is too concentrated or cooled too quickly. | Use a more dilute solution.Decrease the rate of cooling or anti-solvent addition.[6] |
| Inappropriate solvent. | Choose a solvent where the diastereomer has a slightly higher solubility to allow for controlled crystal growth.[6] |
Quantitative Data
The following table summarizes representative data for the separation of diastereomeric esters of chiral carboxylic acids, providing an indication of what can be achieved. Actual results will vary depending on the specific chiral auxiliary and experimental conditions.
| Purification Method | Chiral Auxiliary | Diastereomeric Excess (d.e.) | Yield | Separation Factor (α) (for HPLC) |
| HPLC | (R)-1-Phenylethanol | >98% | >40% (per diastereomer) | 1.2 - 1.5 |
| Crystallization | (S)-1-(1-Naphthyl)ethylamine | >95% (after one recrystallization) | 30-45% (of the less soluble diastereomer) | N/A |
| HPLC | (-)-Menthol | >99% | >45% (per diastereomer) | >1.5 |
| Crystallization | Brucine | >99% (after two recrystallizations) | 25-40% (of the less soluble diastereomer) | N/A |
Experimental Protocols
Protocol 1: HPLC Purification of Diastereomeric Esters
This protocol describes a general method for the analytical-scale separation of diastereomeric esters of this compound.
1. Derivatization:
-
In a dry flask, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a coupling agent (e.g., DCC or EDC, 1.1 equivalents) and a catalytic amount of DMAP.
-
Add the chiral alcohol (e.g., (R)-1-phenylethanol, 1.2 equivalents).
-
Stir the reaction at room temperature until the starting acid is consumed (monitor by TLC).
-
Work up the reaction by filtering the urea byproduct and washing the organic layer with dilute acid and brine. Dry the organic layer and concentrate under reduced pressure.
2. HPLC Analysis:
-
Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., starting with a 90:10 ratio).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Optimization: Adjust the ratio of hexane to ethyl acetate to achieve baseline separation (Rs > 1.5).
Protocol 2: Crystallization of Diastereomeric Esters
This protocol outlines a general procedure for the purification of diastereomeric esters by fractional crystallization.
1. Derivatization:
-
Prepare the diastereomeric esters as described in Protocol 1.
2. Solvent Screening:
-
Test the solubility of the diastereomeric mixture in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and elevated temperature to identify a suitable solvent for crystallization. The ideal solvent will show a significant difference in solubility between the two diastereomers.
3. Crystallization:
-
Dissolve the crude diastereomeric ester mixture in a minimal amount of the chosen hot solvent to form a saturated solution.
-
Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator.
-
If crystals do not form, try adding a seed crystal of the desired diastereomer or gently scratching the inside of the flask.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
4. Analysis:
-
Determine the diastereomeric excess of the crystallized material using HPLC or NMR spectroscopy.
-
If the d.e. is not satisfactory, repeat the crystallization process.
Visualizations
Caption: General workflow for the purification of diastereomeric esters.
Caption: Decision tree for troubleshooting purification issues.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. youtube.com [youtube.com]
- 4. hplc.eu [hplc.eu]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Accurate Determination of Enantiomeric Excess by NMR
Welcome to the technical support center for the accurate determination of enantiomeric excess (ee) by Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical analytical technique.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of enantiomeric excess by NMR.
Question: Why am I not seeing any separation of signals for my enantiomers?
Answer:
Several factors can lead to a lack of signal separation (enantiodifferentiation) for your enantiomers. Consider the following troubleshooting steps:
-
Choice of Chiral Resolving Agent: The primary reason for poor or no separation is often an inappropriate chiral resolving agent (Chiral Derivatizing Agent - CDA, or Chiral Solvating Agent - CSA).[1][2][3] The interaction between your analyte and the resolving agent is highly specific.
-
Action: If using a CSA, try screening a variety of agents with different functional groups and steric properties.[4] For instance, acids, amines, and alcohols often require different types of CSAs for effective resolution. If a CDA is being used, ensure it reacts completely with your analyte.
-
-
Concentration of the Chiral Resolving Agent: The stoichiometry between the analyte and the resolving agent is crucial.
-
Action: Systematically vary the concentration of the CSA or CDA. Typically, a 1:1 molar ratio is a good starting point for CDAs, while for CSAs, an excess of the agent may be required to shift the equilibrium towards the diastereomeric complex.[5]
-
-
Solvent Effects: The solvent can significantly influence the interactions between the analyte and the chiral resolving agent.
-
Action: Perform the experiment in different deuterated solvents. Non-polar solvents often enhance interactions based on hydrogen bonding and π-π stacking, which can be critical for enantiodifferentiation.
-
-
Temperature: The exchange kinetics between the free and complexed states of the analyte with a CSA are temperature-dependent.
-
Action: Acquire spectra at different temperatures. Lowering the temperature can slow down the exchange rate, potentially leading to sharper and better-resolved signals.
-
Question: My baseline is distorted, and the peaks are broad. What could be the cause?
Answer:
A poor baseline and broad peaks can compromise the accuracy of your integration and, consequently, the ee value. Here are some common culprits:
-
Presence of Water: Residual water in your NMR sample can interfere with the interactions necessary for chiral recognition, especially when using reagents sensitive to moisture.[5][6] It can also lead to broad signals, particularly for exchangeable protons.
-
Inhomogeneous Sample: Particulate matter or poor sample preparation can lead to poor shimming and broad lines.
-
Action: Ensure your sample is fully dissolved and free of any solid particles. Filter the sample if necessary. Always use high-quality NMR tubes suitable for your spectrometer's field strength.[7]
-
-
Improper Shimming: An improperly shimmed magnet will result in broad and distorted peaks.
-
Action: Carefully shim the spectrometer for each sample. If you continue to have issues, consider starting from a good, recent shim file.[7]
-
-
Excess Reagent: In some cases, an excess of the chiral resolving agent can lead to broad peaks.[5][6]
-
Action: Titrate the chiral resolving agent to find the optimal concentration that provides good separation without significant line broadening.
-
Question: The integration values of my diastereomeric signals are not accurate. How can I improve this?
Answer:
Accurate integration is paramount for reliable ee determination. If you are facing integration issues, consider the following:
-
Peak Overlap: If the signals of the two diastereomers are not baseline-separated, direct integration will be inaccurate.
-
Action:
-
Optimize experimental conditions (e.g., change solvent, temperature, or chiral resolving agent) to improve the chemical shift difference (Δδ).
-
Use deconvolution software to fit the overlapping peaks and determine their respective areas.
-
-
-
Kinetic Resolution: This can occur when using a chiral derivatizing agent, where one enantiomer reacts faster than the other, leading to an inaccurate representation of the original enantiomeric ratio.[8]
-
Action: Ensure the derivatization reaction goes to completion by using a slight excess of the CDA and allowing sufficient reaction time.[8]
-
-
Signal-to-Noise Ratio: A low signal-to-noise ratio can make accurate integration difficult.
-
Action: Increase the number of scans to improve the signal-to-noise ratio. Ensure proper receiver gain settings to avoid signal clipping or ADC overflow errors.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?
A1: The primary difference lies in the nature of the interaction with the analyte.[8]
-
Chiral Derivatizing Agents (CDAs) react covalently with the enantiomers to form a new molecule containing two chiral centers, resulting in a mixture of diastereomers.[8] These diastereomers have distinct physical and spectroscopic properties, including different NMR spectra.
-
Chiral Solvating Agents (CSAs) form non-covalent diastereomeric complexes with the enantiomers through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[2][3][9] This interaction is a rapid equilibrium, and the observed NMR spectrum is a weighted average of the free and complexed species.
Q2: How do I choose between using a CDA and a CSA?
A2: The choice depends on the nature of your analyte and the experimental requirements.
| Feature | Chiral Derivatizing Agent (CDA) | Chiral Solvating Agent (CSA) |
| Interaction | Covalent bond formation | Non-covalent complexation |
| Sample Prep | Requires a chemical reaction; sample cannot be recovered in its original form. | Simple mixing; analyte can often be recovered. |
| Potential Issues | Kinetic resolution, racemization during reaction, incomplete reaction.[8] | Weak interactions leading to small Δδ, peak broadening due to chemical exchange. |
| Typical Analytes | Analytes with reactive functional groups (e.g., alcohols, amines). | A wider range of analytes, including those without reactive groups. |
The following workflow can help in making a decision:
Q3: Can I use nuclei other than ¹H for ee determination?
A3: Yes, other nuclei can be very advantageous.
-
¹⁹F NMR: If your analyte or derivatizing agent contains a fluorine atom, ¹⁹F NMR can be an excellent choice.[10] It offers a large chemical shift range, high sensitivity, and often simpler spectra with no background signals.
-
³¹P NMR: For analytes that are or can be derivatized with a phosphorus-containing reagent, ³¹P NMR is highly effective.[11] It provides a wide spectral window and the spectra are often simple singlets (with proton decoupling), which simplifies analysis and integration.[11]
-
¹³C NMR: While less sensitive than ¹H NMR, ¹³C NMR can also be used and may offer better resolution in some cases.
Q4: What are chiral lanthanide shift reagents and are they still used?
A4: Chiral lanthanide shift reagents (CLSRs), such as Eu(hfc)₃, are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule.[4] This coordination induces large chemical shift changes (lanthanide-induced shifts), and because the CLSR is chiral, it can lead to the separation of signals for enantiomers. While they were more common with lower-field NMR spectrometers, they can still be useful for certain analytes where other methods fail.[4]
Experimental Protocols
Protocol 1: Enantiomeric Excess Determination using a Chiral Solvating Agent (CSA)
This protocol provides a general procedure for using a CSA to determine the ee of a chiral analyte.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of your chiral analyte into a clean, dry vial.
-
Prepare a stock solution of the chosen CSA (e.g., 100 mM) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The solvent should be thoroughly dried.
-
Prepare a stock solution of your analyte (e.g., 50 mM) in the same deuterated solvent.
-
-
NMR Sample Preparation:
-
In a clean, dry NMR tube, combine a specific volume of the analyte solution (e.g., 0.3 mL) with a specific volume of the CSA solution (e.g., 0.3 mL).[6] This creates a defined analyte-to-CSA ratio. It is advisable to test different ratios to optimize signal separation.
-
Gently mix the solution. The addition of activated 4 Å molecular sieves can be beneficial to ensure anhydrous conditions.[5][6]
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum (or other relevant nucleus).
-
Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio for accurate integration.
-
Optimize acquisition parameters such as the spectral width and relaxation delay.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate window functions and baseline correction.
-
Identify a well-resolved signal corresponding to a proton (or other nucleus) in the analyte that shows separation for the two diastereomeric complexes.
-
Carefully integrate the two separated signals.
-
Calculate the enantiomeric excess using the formula:
-
ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100
-
-
Protocol 2: Enantiomeric Excess Determination using a Chiral Derivatizing Agent (CDA)
This protocol outlines the steps for using a CDA, such as Mosher's acid chloride, to determine the ee of a chiral alcohol or amine.
-
Derivatization Reaction:
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral analyte (e.g., alcohol or amine, 1.0 equivalent) in a dry, aprotic solvent (e.g., pyridine, CH₂Cl₂).
-
Add the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride, 1.1 equivalents). A slight excess of the CDA is used to ensure the reaction goes to completion.[8]
-
Allow the reaction to stir at room temperature for a sufficient time to ensure complete conversion (this can be monitored by TLC or a quick NMR).
-
-
Work-up:
-
Quench the reaction (e.g., with the addition of water or a saturated aqueous solution of NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification of the diastereomeric mixture is generally not required and can lead to inaccurate results if the diastereomers are partially separated.
-
-
NMR Sample Preparation:
-
Dissolve the crude diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition and Analysis:
-
Follow the same steps for data acquisition and processing as described in Protocol 1.
-
Identify a well-resolved signal (often a singlet from a group on the CDA, like the -OCH₃ or -CF₃ group in a Mosher's ester/amide) that is different for the two diastereomers.
-
Integrate the signals and calculate the ee as described previously.
-
Quantitative Data Summary
The effectiveness of a chiral solvating agent is often quantified by the chemical shift difference (Δδ in ppm) between the signals of the two diastereomeric complexes. A larger Δδ value indicates better separation. The following table provides examples of Δδ values for different CSA/analyte pairs found in the literature.
| Chiral Solvating Agent (CSA) | Analyte | Observed Nucleus | Solvent | Δδ (ppm) |
| (R)-1,1'-Bi-2-naphthol (BINOL) with 2-formylphenylboronic acid | α-Methylbenzylamine | ¹H | CDCl₃ | Varies with ee |
| (-)-(S)-t-Butylphenylphosphinothioic acid | Various alcohols | ³¹P | CDCl₃ | Up to 0.5 |
| (S)-(1,1'-Binaphthalen-2,2'-dioxy)chlorophosphine | Various alcohols, amines | ³¹P | CDCl₃ | 0.15 - 4.5 |
| Cationic cobalt(III) complex, [Co]BArF | 2-Fluorobenzoylated amines/alcohols | ¹⁹F | CDCl₃ | Significant separation |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 8. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 9. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Trifluoromethylated Ester Derivatives for Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of trifluoromethylated ester derivatives during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with trifluoromethylated ester derivatives?
A1: The main stability issue is the susceptibility of the ester functional group to hydrolysis. The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group can accelerate this process. Hydrolysis can occur under both acidic and basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.[1][2] Under strongly basic conditions, the trifluoromethyl group itself can also undergo hydrolysis to a carboxylic acid, though this is less common than ester hydrolysis.[1]
Q2: How do pH and temperature affect the stability of these derivatives?
A2: Both pH and temperature play a crucial role in the stability of trifluoromethylated esters. Generally, stability is greatest in the neutral to slightly acidic pH range.[3][4] As the pH becomes more acidic or, more significantly, more alkaline, the rate of hydrolysis increases. Elevated temperatures will also accelerate the rate of degradation across all pH levels.[3][4]
Q3: What are common signs of degradation during analysis?
A3: Degradation of trifluoromethylated ester derivatives during analysis can manifest in several ways:
-
Appearance of new peaks: The most common sign is the emergence of unexpected peaks in your chromatogram, which often correspond to the hydrolysis products (carboxylic acid and alcohol).[1]
-
Decrease in parent peak area: A corresponding decrease in the peak area or height of the parent trifluoromethylated ester will be observed.
-
Poor peak shape: Degradation on-column can lead to tailing or fronting of the analyte peak.
-
Inconsistent results: Poor reproducibility of quantitative measurements between injections or over a sequence is a strong indicator of instability.
Q4: Can the mobile phase in HPLC contribute to the degradation of my compound?
A4: Yes, the mobile phase composition can significantly impact the stability of trifluoromethylated esters. The use of highly aqueous mobile phases, especially at pH values outside the optimal stability range, can lead to on-column hydrolysis.[5] It is crucial to carefully select and buffer the mobile phase to a pH where the analyte is most stable. The stability of mobile phase additives, like TFA, should also be considered, as they can change the mobile phase properties over time.[6]
Q5: What is derivatization and how can it enhance stability for analysis?
A5: Derivatization is a chemical modification of the analyte to improve its analytical properties. For unstable compounds like trifluoromethylated esters, derivatization can enhance stability by converting the labile ester group into a more robust functional group.[7] For gas chromatography (GC) analysis, derivatization also increases the volatility and thermal stability of the analyte.[8]
Troubleshooting Guides
Issue 1: Unexpected Peaks and/or Loss of Analyte in HPLC Analysis
Symptoms:
-
Appearance of one or more new, often more polar, peaks in the chromatogram.
-
A decrease in the peak area of the trifluoromethylated ester over time or between injections.
-
Poor reproducibility of analytical results.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Hydrolysis in Sample/Standard Solution | - Prepare samples and standards in a non-aqueous, aprotic solvent (e.g., acetonitrile, THF) immediately before analysis.- If aqueous solutions are necessary, buffer them to a slightly acidic pH (e.g., pH 4-6) and store them at low temperatures (2-8 °C) for a limited time. |
| On-Column Degradation | - Optimize Mobile Phase pH: Adjust the mobile phase pH to a range where the ester is more stable (typically pH 3-6). Use a buffer to maintain a consistent pH.- Reduce Water Content: If possible, decrease the percentage of the aqueous component in the mobile phase.- Lower Column Temperature: Reduce the column temperature to slow down the rate of hydrolysis.[9] |
| Degradation in Autosampler | - Cool the autosampler to 4-10 °C to minimize degradation of samples waiting for injection.- Limit the time samples spend in the autosampler before injection. |
Issue 2: Poor Peak Shape and Low Sensitivity in GC-MS Analysis
Symptoms:
-
Broad, tailing, or fronting peaks for the trifluoromethylated ester.
-
Low signal-to-noise ratio and poor detection limits.
-
Non-linear calibration curves.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Volatility/Thermal Instability | - Derivatization: Convert the trifluoromethylated ester to a more volatile and thermally stable derivative, such as a trimethylsilyl (TMS) ether of a hydrolyzed alcohol portion or analyze the carboxylic acid portion after hydrolysis and silylation.[8][10] See Experimental Protocol 1 for a detailed silylation procedure. |
| Adsorption to Active Sites | - Inlet Maintenance: Ensure the GC inlet liner is clean and deactivated. Use a liner with glass wool if appropriate for your application.- Column Choice: Use a well-deactivated capillary column suitable for the analysis of polar or active compounds. |
| Injector Temperature Too High | - Optimize the injector temperature to ensure efficient volatilization without causing thermal degradation of the analyte. |
Quantitative Data on Stability
The stability of trifluoromethylated derivatives is highly dependent on the specific molecular structure and the experimental conditions. The following tables provide representative data on the stability of related compounds and derivatives to illustrate the impact of pH, temperature, and derivatization.
Table 1: pH-Dependent Hydrolysis of a Trifluoromethyl-Containing Drug (Flutamide)
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 70 | 0.012 | 57.8 |
| 7.0 | 70 | 0.025 | 27.7 |
| 10.0 | 70 | 0.138 | 5.0 |
| 12.0 | 70 | 0.462 | 1.5 |
Data adapted from a study on flutamide, which contains a trifluoromethyl group and an amide linkage susceptible to hydrolysis.[3][4]
Table 2: Stability Comparison of Different Derivatives of 6-Acetylmorphine
| Derivative | Storage Condition | % Recovery after 24h | % Recovery after 48h |
| Propionyl | Room Temperature | 98 | 95 |
| Trimethylsilyl (TMS) | Room Temperature | 85 | 70 |
| Trifluoroacetyl | Room Temperature | >99 | >99 |
| Heptafluorobutyryl | Room Temperature | 92 | 88 |
Data adapted from a study comparing the stability of various derivatives. Note the high stability of the trifluoroacetyl derivative.[11]
Experimental Protocols
Protocol 1: Silylation of Trifluoromethylated Ester Hydrolysis Products for GC-MS Analysis
This protocol is for the derivatization of the hydrolysis products (carboxylic acid and/or alcohol) of a trifluoromethylated ester to enhance their volatility for GC-MS analysis.
Materials:
-
Sample containing the trifluoromethylated ester or its hydrolysis products
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation: If starting with the ester, perform a controlled hydrolysis (e.g., using a mild base) and neutralize the reaction mixture. Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the sample solution.
-
Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Acetylation of a Related Trifluoromethyl Compound for Enhanced HPLC Analysis
This protocol is adapted from the acetylation of 4-(Trifluoromethyl)umbelliferone and can be applied to trifluoromethylated compounds with a hydroxyl group (e.g., the alcohol hydrolysis product) to improve their chromatographic properties in reverse-phase HPLC.[12]
Materials:
-
Sample containing the trifluoromethylated alcohol
-
Acetic anhydride
-
Pyridine (or triethylamine)
-
Anhydrous acetonitrile
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Dissolve the dried sample in 100 µL of anhydrous acetonitrile in a microcentrifuge tube.
-
Reagent Addition: Add 50 µL of pyridine followed by 100 µL of acetic anhydride.
-
Reaction: Cap the tube, vortex briefly, and incubate at 60 °C for 1 hour.
-
Evaporation: After cooling, evaporate the solvent and excess reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the HPLC mobile phase for analysis.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. mobile phase stability - Chromatography Forum [chromforum.org]
- 7. weber.hu [weber.hu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Production of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Question: We are experiencing low yields in our synthesis. What are the potential causes and how can we improve the yield?
Answer:
Low yields can stem from several factors, especially during scale-up. Here are common causes and potential solutions:
-
Incomplete Reactions:
-
Cause: Insufficient reaction time, inadequate mixing, or non-optimal temperature.
-
Solution: Monitor the reaction progress using techniques like HPLC or NMR to ensure it has gone to completion. On a larger scale, mass and heat transfer can be limiting, so ensure efficient stirring and homogenous temperature distribution. Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side reactions.
-
-
Side Reactions:
-
Cause: Presence of impurities in starting materials or reagents, or non-optimal reaction conditions.
-
Solution: Use high-purity starting materials and reagents. Analyze your starting materials for any potential reactive impurities. Optimize the reaction temperature and reagent stoichiometry to minimize the formation of byproducts.
-
-
Product Degradation:
-
Cause: The product may be sensitive to the work-up or purification conditions (e.g., pH, temperature).
-
Solution: Perform stability studies on the product under various conditions to identify optimal work-up and purification parameters. Avoid prolonged exposure to harsh acidic or basic conditions.
-
-
Losses during Work-up and Purification:
-
Cause: Inefficient extraction, product precipitation, or losses during chromatography.
-
Solution: Optimize the extraction solvent and pH. If the product is prone to precipitation, adjust the concentration or temperature. For chromatographic purification, select the appropriate stationary and mobile phases to achieve good separation and recovery. Consider alternative purification methods like crystallization, which can be more efficient on a large scale.
-
Question: The enantiomeric excess (e.e.) of our product is lower than desired. How can we improve it?
Answer:
Achieving high enantiomeric excess is crucial for the utility of this compound. Here’s how to address low e.e.:
-
Catalyst/Enzyme Inactivation or Low Activity:
-
Cause: The chiral catalyst or enzyme may be sensitive to impurities in the substrate or solvent, or the reaction conditions may not be optimal for its activity.
-
Solution: Ensure all reagents and solvents are of high purity and are properly dried. Optimize the catalyst/enzyme loading, temperature, and pH to maximize its stereoselectivity.
-
-
Racemization:
-
Cause: The product may racemize under the reaction, work-up, or purification conditions.
-
Solution: Investigate the chiral stability of the product under your process conditions. If racemization is observed, consider milder conditions, such as lower temperatures or avoiding strongly acidic or basic environments.
-
-
Incorrect Chiral Auxiliary or Resolving Agent:
-
Cause: The chosen chiral auxiliary or resolving agent may not be effective for the substrate.
-
Solution: Screen a variety of chiral auxiliaries or resolving agents to find one that provides high diastereoselectivity or efficient resolution.
-
Question: We are observing significant byproduct formation. How can we identify and minimize these impurities?
Answer:
Byproduct formation can complicate purification and reduce yield. Here's a systematic approach to manage them:
-
Identification:
-
Technique: Isolate the major byproducts using chromatography (e.g., preparative HPLC) and characterize their structures using spectroscopic methods like NMR (1H, 13C, 19F), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
-
-
Minimization:
-
Reaction Condition Optimization: Once the byproduct structures are known, you can often deduce their formation mechanism. Adjust reaction parameters such as temperature, reaction time, and stoichiometry to disfavor the side reactions.
-
Purity of Starting Materials: Ensure the starting materials are free from impurities that could lead to side reactions.
-
Alternative Synthetic Route: If byproduct formation is inherent to the chosen synthetic route, it may be necessary to explore alternative pathways to the target molecule.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or purity issues.
Frequently Asked Questions (FAQs)
Question: What are the most common and scalable synthetic routes to this compound?
Answer:
Several synthetic strategies have been developed. The most prominent and scalable methods include:
-
Asymmetric Hydrogenation of 3,3,3-Trifluoro-2-oxopropanoic acid esters: This is a highly efficient method that utilizes a chiral catalyst (often based on rhodium or ruthenium with chiral phosphine ligands) to achieve high enantioselectivity. This method is often preferred for large-scale production due to its high atom economy.
-
Enzymatic Resolution of racemic 3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid or its esters: This method employs enzymes, such as lipases, that selectively acylate or hydrolyze one enantiomer, allowing for the separation of the desired (S)-enantiomer. The choice of enzyme and reaction conditions is critical for achieving high resolution.
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. While effective, this method can be less atom-economical for large-scale production due to the need to add and remove the auxiliary.
Question: What are the key safety considerations when handling reagents for this synthesis on a large scale?
Answer:
Safety is paramount during scale-up. Key considerations include:
-
Trifluoromethylating Reagents: Some synthetic routes may start from precursors that require the use of trifluoromethylating agents. These can be toxic and require specialized handling procedures.
-
Hydrogenation: Asymmetric hydrogenation involves the use of hydrogen gas under pressure, which is highly flammable and explosive. Ensure the use of appropriate high-pressure reactors and proper safety protocols.
-
Organometallic Catalysts: Many of the catalysts used are pyrophoric and/or air- and moisture-sensitive. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Large quantities of organic solvents are used, which can be flammable and pose health risks. Ensure adequate ventilation and use appropriate personal protective equipment (PPE).
-
Exothermic Reactions: Some reaction steps may be exothermic. Careful control of reaction temperature and addition rates is crucial to prevent thermal runaways, especially on a large scale. A thorough process safety assessment, including reaction calorimetry, is recommended before scaling up.
Question: How can we effectively purify the final product on a large scale?
Answer:
Large-scale purification requires different strategies than laboratory-scale purification:
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds. Screening for a suitable crystallization solvent system is a critical first step. Seeding strategies can be employed to control crystal size and morphology.
-
Distillation: If the product or its ester derivative is a liquid and thermally stable, distillation (including fractional distillation under reduced pressure) can be an effective purification method.
-
Chromatography: While preparative HPLC is common in the lab, it can be expensive and time-consuming on a large scale. Other chromatography techniques like flash chromatography or simulated moving bed (SMB) chromatography may be more suitable for industrial-scale purification.
Comparison of Synthesis Strategies
| Strategy | Typical Yield | Typical e.e. | Key Advantages | Key Challenges for Scale-up |
| Asymmetric Hydrogenation | >90% | >99% | High atom economy, high enantioselectivity, direct route. | High cost of catalyst, sensitivity of catalyst to impurities, requires high-pressure equipment. |
| Enzymatic Resolution | 40-50% (for the desired enantiomer) | >99% | Mild reaction conditions, high enantioselectivity, environmentally friendly. | Theoretical maximum yield is 50%, requires separation of enantiomers, enzyme cost and stability. |
| Chiral Auxiliary | 70-85% | >98% (diastereomeric excess) | High stereocontrol, predictable stereochemical outcome. | Low atom economy (auxiliary needs to be added and removed), cost of the chiral auxiliary. |
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative example and may require optimization for specific equipment and scales.
Step 1: Preparation of the Substrate (Ethyl 3,3,3-trifluoro-2-oxopropanoate)
-
In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge ethyl trifluoroacetate and sodium ethoxide in an appropriate solvent like THF.
-
Cool the mixture to 0-5°C.
-
Slowly add diethyl oxalate while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by HPLC).
-
Perform an acidic work-up to isolate the crude product.
-
Purify the substrate by distillation under reduced pressure.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, under an inert atmosphere, dissolve the purified ethyl 3,3,3-trifluoro-2-oxopropanoate in a degassed solvent (e.g., methanol).
-
Add the chiral catalyst, for example, a pre-formed [Rh(COD)(R,R-Me-DuPhos)]BF4 complex (typically 0.01-0.1 mol%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction at a controlled temperature (e.g., 25-40°C) until the hydrogen uptake ceases and the reaction is complete (monitor by HPLC).
-
Carefully vent the reactor and purge with nitrogen.
Step 3: Hydrolysis and Isolation
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the resulting crude ester in a suitable solvent (e.g., THF).
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH), and stir until the hydrolysis is complete (monitor by HPLC).
-
Perform an acidic work-up by adding an acid (e.g., HCl) to pH 2-3.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the this compound by crystallization from a suitable solvent system (e.g., toluene/hexanes).
Asymmetric Hydrogenation Pathway
Caption: Key steps in the asymmetric hydrogenation route.
Validation & Comparative
Determining Absolute Configuration: A Comparative Guide to (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid and Mosher's Acid
In the landscape of chiral analysis, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical synthesis, particularly in the development of pharmaceuticals where enantiomeric purity can dictate therapeutic efficacy and safety. For decades, the Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) method has been a cornerstone for assigning the absolute stereochemistry of chiral alcohols and amines through NMR spectroscopy. This guide provides a comprehensive comparison of the well-established Mosher's acid with a potential, though currently unvalidated, alternative: (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. This document is intended for researchers, scientists, and drug development professionals seeking to select the appropriate chiral derivatizing agent for their analytical needs.
Principle of Chiral Derivatizing Agents in NMR Spectroscopy
The fundamental principle behind using chiral derivatizing agents (CDAs) like Mosher's acid is the conversion of a pair of enantiomers, which are indistinguishable by NMR in a non-chiral environment, into a mixture of diastereomers. This is achieved by reacting the chiral analyte (e.g., an alcohol or amine) with an enantiomerically pure CDA. The resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. The analysis of these chemical shift differences allows for the determination of the absolute configuration of the original analyte.
Mosher's Acid: The Gold Standard
Mosher's acid is a widely used chiral derivatizing agent available in both (R) and (S) enantiomeric forms. Its utility stems from the predictable anisotropic effect of the phenyl group in the resulting diastereomeric esters or amides. The analysis of the differences in chemical shifts (Δδ = δS - δR) for protons located near the newly formed chiral center allows for the assignment of the absolute configuration based on a well-established conformational model.
Key Features of Mosher's Acid:
-
Well-Established Methodology: A vast body of literature supports its use across a wide range of substrates.
-
Predictable Shielding Effects: The phenyl group provides a strong and predictable anisotropic effect, leading to discernible chemical shift differences.
-
Dual Enantiomers Available: The availability of both (R)- and (S)-Mosher's acid allows for a robust analysis by comparing the spectra of both diastereomeric pairs.
-
Fluorine Label: The trifluoromethyl group provides a useful signal in ¹⁹F NMR for determining enantiomeric excess.
This compound: A Potential Alternative?
This compound shares some structural similarities with Mosher's acid, notably the presence of a chiral carboxylic acid and a trifluoromethyl group. However, it lacks the key phenyl group responsible for the well-understood anisotropic effects in the Mosher method. To date, there is a lack of published scientific literature demonstrating its application as a chiral derivatizing agent for the determination of absolute configuration by NMR.
Structural Comparison and Hypothetical Performance:
| Feature | Mosher's Acid (MTPA) | This compound |
| Chiral Center | α-carbon with -OCH₃, -CF₃, -Ph, -COOH | α-carbon with -OH, -CF₃, -CH₃, -COOH |
| Anisotropic Group | Phenyl group | None |
| Fluorine Label | Trifluoromethyl group | Trifluoromethyl group |
| Proven Application | Extensively used and validated | No published data for absolute configuration determination |
The absence of an aromatic ring in this compound suggests that it would not induce the same predictable shielding and deshielding cones as Mosher's acid. While the trifluoromethyl and methyl groups would create a chiral environment, the resulting chemical shift differences in the diastereomeric esters or amides would likely be smaller and their interpretation would require the development of a new conformational model.
Experimental Protocols
Mosher's Acid Esterification for Absolute Configuration of a Chiral Alcohol
This protocol details the preparation of both (R)- and (S)-MTPA esters of a chiral secondary alcohol for subsequent ¹H NMR analysis.
Materials:
-
Chiral alcohol (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess (approx. 1.2 equivalents) of anhydrous pyridine or a catalytic amount of DMAP.
-
Add a slight molar excess (approx. 1.1 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix. The reaction is typically complete within 30-60 minutes at room temperature. Monitor the reaction by TLC or NMR if necessary.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY) for complex molecules.
-
Create a table of chemical shifts for the assigned protons in both spectra.
-
Calculate the difference in chemical shifts (Δδ) for each corresponding proton using the formula: Δδ = δS - δR.
-
Analyze the sign of the Δδ values based on the established Mosher's acid conformational model to determine the absolute configuration of the alcohol.
-
Data Presentation: Representative Δδ (δS - δR) Values for Mosher's Esters
The following table provides representative ¹H NMR chemical shift differences observed for Mosher's esters of various chiral alcohols. Positive Δδ values indicate that the corresponding proton is deshielded in the (S)-MTPA ester relative to the (R)-MTPA ester, while negative values indicate shielding.
| Analyte | Proton(s) | Δδ (δS - δR) in ppm |
| (R/S)-1-Phenylethanol | -CH₃ | -0.06 |
| -CH(OH)- | +0.10 | |
| (R/S)-2-Butanol | -CH₃ (at C1) | -0.04 |
| -CH₂- (at C3) | +0.05 | |
| -CH₃ (at C4) | +0.02 |
Note: The sign and magnitude of Δδ values are dependent on the specific substrate and the solvent used.
Visualizing the Workflow
Mosher's Acid Analysis Workflow
Caption: Experimental workflow for determining absolute configuration using Mosher's acid.
Hypothetical Workflow for this compound
Advantages of using (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid over other chiral reagents
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral reagents is a critical step in the synthesis and analysis of enantiomerically pure compounds. While a multitude of chiral derivatizing and resolving agents are available, this guide focuses on (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid. However, a comprehensive review of scientific literature indicates that this compound is primarily utilized as a chiral building block rather than a chiral derivatizing agent for analytical purposes such as the determination of enantiomeric excess.
This compound: A Chiral Building Block
This compound, also known as (S)-3,3,3-Trifluoro-2-hydroxyisobutyric acid, is a valuable synthetic intermediate in the pharmaceutical and agrochemical industries.[1][2] Its trifluoromethyl group and chiral center make it a desirable component for introducing chirality and enhancing the biological activity and metabolic stability of target molecules.[3][4] The presence of the trifluoromethyl group can significantly influence a molecule's lipophilicity and binding affinity to biological targets.[3][4]
The primary application of this compound is in the stereoselective synthesis of complex molecules where the trifluoromethylated stereocenter is a key structural feature.[5][6]
Established Chiral Derivatizing Agents for Enantiomeric Excess Determination
For the analytical determination of enantiomeric excess and absolute configuration, other chiral reagents are well-established and extensively documented. These agents react with enantiomeric compounds (like alcohols or amines) to form diastereomers, which can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography.
A prominent example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The diastereomeric esters or amides formed by reacting a chiral substrate with Mosher's acid exhibit distinct signals in ¹H and ¹⁹F NMR spectra, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration.
The general workflow for using a chiral derivatizing agent is outlined below:
Caption: General experimental workflow for determining enantiomeric excess using a chiral derivatizing agent.
Comparison of Chiral Analysis Methods
While this compound does not have established use as a derivatizing agent for analysis, a comparison of common analytical techniques for determining enantiomeric excess is relevant for the target audience.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct analysis, high accuracy and precision. | Requires specialized and often expensive columns. |
| Chiral GC | Similar to chiral HPLC, but for volatile compounds using a chiral stationary phase. | High resolution for volatile analytes. | Limited to thermally stable and volatile compounds; derivatization may be needed to increase volatility. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Conversion of enantiomers into diastereomers with distinguishable NMR signals. | Provides structural information and can be used to determine absolute configuration. | Requires a pure chiral derivatizing agent, derivatization reaction may not go to completion, and potential for kinetic resolution. |
| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with different NMR chemical shifts. | Non-destructive, no covalent modification of the analyte. | Smaller chemical shift differences compared to derivatization, requires careful selection of the solvating agent and solvent. |
Conclusion
Based on available scientific literature, this compound is a valuable chiral building block for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. Its utility lies in the introduction of a trifluoromethylated stereocenter to enhance biological activity and other physicochemical properties.
There is currently no substantial evidence to support its use as a chiral derivatizing agent for the analytical determination of enantiomeric excess or absolute configuration. For these analytical tasks, researchers should rely on well-established methods and reagents, such as chiral chromatography or derivatization with reagents like Mosher's acid, which have been extensively validated and documented in the scientific literature.
References
- 1. FCKeditor - Resources Browser [fder.unr.edu.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US6773910B1 - Method of preparing (S)- or (R) -3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid - Google Patents [patents.google.com]
- 6. DE19725802A1 - Preparation of 3,3,3-tri:fluoro-2-hydroxy-2-methyl propionic acid, - Google Patents [patents.google.com]
A head-to-head comparison of chiral HPLC and NMR for enantiomeric excess analysis.
A Head-to-Head Comparison of Chiral HPLC and NMR for Enantiomeric Excess Analysis
In the realm of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is paramount. The biological activity of a chiral molecule often resides in a single enantiomer, with its counterpart being inactive or, in some cases, eliciting harmful effects. Among the array of analytical techniques available, Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy stand out as two of the most powerful and widely employed methods for this purpose. This guide provides a detailed, head-to-head comparison of these two techniques, offering insights into their principles, performance, and practical applications to assist researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
Fundamental Principles
Chiral HPLC: This technique achieves the physical separation of enantiomers based on their differential interactions with a chiral stationary phase (CSP).[1] An enantiomeric mixture, dissolved in a mobile phase, is passed through a column packed with a chiral material. One enantiomer interacts more strongly with the CSP, causing it to be retained longer in the column and thus eluting at a later time than the other enantiomer. The area of the peaks in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for the direct calculation of enantiomeric excess.[1]
NMR Spectroscopy: Unlike HPLC, NMR does not separate the enantiomers. Instead, it distinguishes them in solution by converting the enantiomeric pair into diastereomers, which have different physical properties and, therefore, distinct NMR spectra.[2] This is typically achieved by introducing a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[2] A CDA reacts with the enantiomers to form new diastereomeric compounds, while a CSA forms transient, non-covalent diastereomeric complexes.[2][3] The differing magnetic environments of the nuclei in these diastereomers lead to separate signals in the NMR spectrum, most commonly in the ¹H NMR spectrum. The integration of these signals allows for the quantification of the relative amounts of each enantiomer and the subsequent calculation of the ee.[1]
Quantitative Performance Comparison
The choice between Chiral HPLC and NMR often hinges on the specific requirements of the analysis, such as the desired sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for both techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[1] | In-situ formation of diastereomeric species with a chiral auxiliary, leading to distinct NMR signals.[2] |
| Sensitivity | High (ng/mL to µg/mL). Can reach pg/mL with sensitive detectors like MS.[4] | Lower (typically in the mg to µg range).[4] |
| Accuracy | High, accuracies of <1% are achievable with proper method validation.[5] | Generally good, with accuracies within ±10% reported, and can be improved with careful optimization.[6] |
| Precision | High, with reproducibilities of ≤0.5% achievable under optimal conditions.[5] | Good, dependent on spectral resolution and signal-to-noise ratio. |
| Typical Analysis Time | 15-60 minutes per sample.[1] | 5-15 minutes per sample (after sample preparation/derivatization).[1] |
| Sample Throughput | Lower, as method development can be time-consuming.[1] | Higher, making it well-suited for rapid screening of multiple samples.[1] |
| Sample Preparation | Simple dissolution in the mobile phase.[7] | May require derivatization or the addition of a chiral solvating agent.[8] |
| Sample Consumption | Low, typically in the µL injection volume range. | Higher, requires enough sample to achieve a good signal-to-noise ratio (typically mg scale). |
| Solvent Consumption | High (e.g., >60 mL of mobile phase per sample).[6] | Low (e.g., ~0.6 mL of deuterated solvent per sample).[1] |
| Non-destructive | Yes, the separated enantiomers can be collected for further analysis. | Yes, the sample can be recovered. |
| Method Development | Can be complex and time-consuming, often requiring screening of multiple columns and mobile phases.[9] | Generally faster, involving the screening of a few chiral auxiliaries and optimization of molar ratios.[3] |
| Cost | Moderate to high, depending on the cost of chiral columns and solvent usage. | High initial instrument cost, but lower running costs due to reduced solvent consumption. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative experimental protocols for determining the enantiomeric excess of a chiral secondary alcohol, such as 1-phenylethanol.
Chiral HPLC Protocol
Objective: To determine the enantiomeric excess of a 1-phenylethanol sample.
Materials:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel® OD-H).
-
HPLC-grade n-hexane and isopropyl alcohol.
-
Racemic 1-phenylethanol standard.
-
Sample of 1-phenylethanol with unknown ee.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropyl alcohol in a 90:10 (v/v) ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Sample Preparation: Accurately weigh and dissolve the racemic standard and the unknown sample in the mobile phase to a final concentration of approximately 1 mg/mL.[7]
-
HPLC System Setup:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and confirm baseline separation.
-
Inject the unknown sample.
-
-
Data Processing:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.[10]
-
NMR Protocol using a Chiral Solvating Agent (CSA)
Objective: To determine the enantiomeric excess of a 1-phenylethanol sample using a chiral solvating agent.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
-
Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE).
-
Racemic 1-phenylethanol standard.
-
Sample of 1-phenylethanol with unknown ee.
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the 1-phenylethanol sample in ~0.6 mL of CDCl₃.[8]
-
-
Initial NMR Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Addition of CSA: Add a molar equivalent of the CSA to the NMR tube. Shake the tube for about 30 seconds to ensure thorough mixing.[8]
-
Final NMR Spectrum: Acquire another ¹H NMR spectrum. The presence of the CSA should induce a chemical shift difference between the signals of the two enantiomers for at least one proton.
-
Data Processing:
-
Identify a proton signal that shows baseline separation for the two enantiomers.
-
Integrate the separated signals.
-
Calculate the enantiomeric excess using the formula: %ee = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] * 100.
-
Visualizing the Workflows and Decision Logic
The following diagrams, created using the DOT language, illustrate the experimental workflows for both techniques and a logical approach to selecting the appropriate method.
Conclusion
Both Chiral HPLC and NMR spectroscopy are indispensable tools for the determination of enantiomeric excess. The choice between them is not always a matter of one being superior to the other, but rather which is more fit-for-purpose based on the analytical challenge at hand.
Chiral HPLC is the gold standard for high-sensitivity, high-accuracy quantitative analysis.[11] Its robustness and the potential for method validation make it the preferred choice for quality control and regulatory submissions in the pharmaceutical industry. The non-destructive nature of the technique also allows for the preparative separation and recovery of pure enantiomers.
NMR spectroscopy , on the other hand, excels in speed and sample throughput, making it ideal for high-throughput screening, reaction monitoring, and rapid analysis of diverse samples.[1] Its significantly lower solvent consumption also aligns with the growing emphasis on green chemistry. While it may lack the sensitivity of HPLC, it provides valuable structural information and is often sufficient for many research and development applications.
Ultimately, for a comprehensive and orthogonal validation of enantiomeric excess, the complementary use of both techniques can be highly advantageous. A rapid screen by NMR can provide a quick assessment of enantiomeric purity, which can then be confirmed with a more rigorous and sensitive analysis by Chiral HPLC, providing the highest degree of confidence in the results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. physicsforums.com [physicsforums.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
Validating absolute stereochemistry using X-ray crystallography for trifluoromethylated compounds
A Comparative Guide to Validating Absolute Stereochemistry for Trifluoromethylated Compounds
The precise three-dimensional arrangement of atoms, or absolute stereochemistry, is a critical determinant of a molecule's function, particularly in the pharmaceutical and agrochemical industries. For chiral molecules containing a trifluoromethyl (CF3) group, a common moiety in modern drug candidates, unambiguous determination of the absolute configuration is paramount. Single-crystal X-ray crystallography is often considered the "gold standard" for this purpose. However, its application to trifluoromethylated compounds presents unique challenges, necessitating a careful consideration of alternative and complementary techniques.
This guide provides an objective comparison of X-ray crystallography with other prevalent methods—Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents—for validating the absolute stereochemistry of trifluoromethylated compounds.
The Challenge with Trifluoromethylated Compounds and X-ray Crystallography
The definitive determination of absolute stereochemistry using X-ray crystallography hinges on the phenomenon of anomalous dispersion.[1] When the X-ray radiation used is near the absorption edge of an atom in the crystal, it creates small, measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l).[1] These differences, known as Bijvoet differences, allow for the direct determination of the absolute structure.
The challenge for many trifluoromethylated organic compounds is that they often consist only of light atoms (C, H, N, O, F). These light atoms exhibit very weak anomalous scattering effects with standard laboratory X-ray sources (e.g., Cu Kα or Mo Kα radiation).[2][3][4] Consequently, the Bijvoet differences are often too small to be reliably measured, making an unambiguous assignment difficult or impossible.[5] While the presence of a heavier atom (e.g., Cl, Br, S, or a metal) in the molecule can significantly enhance the anomalous signal, this is not always a feasible synthetic option.[6][7]
The reliability of the determination is quantified by the Flack parameter, which should refine to a value near 0 for the correct configuration and near 1 for the inverted structure.[1][3] For light-atom structures, the standard uncertainty of the Flack parameter can be large, rendering the assignment inconclusive.[5][8]
Comparison of Analytical Techniques
A successful stereochemical assignment often relies on choosing the right tool for the job. The following table summarizes the key characteristics of X-ray crystallography and its main alternatives.
| Method | Principle | Sample Requirements | Key Metric/Output | Pros | Cons |
| Single-Crystal X-ray Diffraction (SC-XRD) | Anomalous dispersion of X-rays by atoms.[1][9] | High-quality single crystal (typically >50 μm). | Flack or Hooft parameter.[1] | Unambiguous, direct determination of 3D structure. | Crystal growth can be a major bottleneck.[6][10] Weak anomalous signal from light atoms (C, H, N, O, F) makes determination difficult for typical CF3-compounds.[3][7] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules in solution.[11] | 5-15 mg of recoverable sample in solution (e.g., CDCl3).[11] | Comparison of experimental and DFT-calculated spectra.[6][12] | No crystallization needed; works for oils and liquids.[11][13] Highly sensitive to stereochemistry.[12] | Requires quantum mechanical (DFT) calculations.[6][14] Can be complicated by conformational flexibility.[15] |
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Micromolar concentrations in solution; requires a chromophore near the stereocenter.[16] | Comparison of experimental and DFT-calculated spectra. | High sensitivity, requires very little sample.[16] | Requires a suitable chromophore.[16] Can be less structurally informative than VCD. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Covalent derivatization of the analyte with a chiral reagent (e.g., MTPA) to form diastereomers with distinct NMR spectra.[17][18] | 1-5 mg of sample; requires a reactive functional group (e.g., -OH, -NH2).[17] | Analysis of chemical shift differences (Δδ) between diastereomers.[18] | Does not require crystallization or complex calculations. Widely accessible instrumentation. | Destructive (sample is modified). Requires preparation of two derivatives.[17] Conformational uncertainties can lead to misassignment. |
Experimental Protocols and Workflows
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the absolute configuration of a chiral trifluoromethylated compound by analyzing anomalous scattering effects.
Methodology:
-
Crystal Growth: High-purity (>98%) sample is dissolved in a suitable solvent system. Single crystals are grown using techniques like slow evaporation, vapor diffusion, or cooling. This is often the most challenging step.[1]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. To maximize the weak anomalous signal from light atoms, it is highly recommended to use a copper (Cu Kα, λ ≈ 1.54 Å) X-ray source rather than a molybdenum (Mo Kα, λ ≈ 0.71 Å) source.[7] Data should be collected with high redundancy.[13][15]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure.
-
Absolute Structure Determination: The absolute structure is determined by refining the Flack parameter (x). The model is refined against the measured intensities, including the subtle Bijvoet differences.[3]
-
Validation: A reliable assignment is indicated by a Flack parameter close to 0 with a small standard uncertainty (s.u.), typically < 0.1.[8] Values near 1 indicate the inverted structure is correct. Values near 0.5 or those with large s.u. are inconclusive.[1][3]
Vibrational Circular Dichroism (VCD)
Objective: To determine the absolute configuration by comparing the experimental VCD spectrum with a theoretically predicted spectrum.[6]
Methodology:
-
Experimental Spectrum Measurement:
-
Computational Spectrum Simulation:
-
A computational model of one enantiomer (e.g., the R-enantiomer) is built.
-
A conformational search is performed to identify all low-energy conformers.
-
Using Density Functional Theory (DFT), the IR and VCD spectra for each significant conformer are calculated.[14]
-
A Boltzmann-averaged theoretical spectrum is generated based on the relative energies of the conformers.
-
-
Comparison and Assignment:
-
The experimental VCD spectrum is visually and quantitatively compared to the calculated spectrum for the R-enantiomer and its inverse (which represents the S-enantiomer).[11]
-
A good match in the signs and relative intensities of the major bands allows for a confident assignment of the absolute configuration.[19]
-
NMR with Mosher's Method
Objective: To determine the absolute configuration of a chiral alcohol or amine by analyzing the ¹H NMR chemical shift differences in its diastereomeric MTPA (α-methoxy-α-trifluoromethylphenylacetic acid) esters or amides.[17]
Methodology:
-
Preparation of Diastereomers: Two separate reactions are performed.
-
Reaction 1: The chiral alcohol/amine is reacted with (S)-MTPA chloride to form the (R)-ester/amide.
-
Reaction 2: The chiral alcohol/amine is reacted with (R)-MTPA chloride to form the (S)-ester/amide.
-
-
NMR Analysis: High-resolution ¹H NMR spectra are acquired for both diastereomeric products.
-
Data Analysis:
-
The chemical shifts (δ) for protons on both sides of the newly formed ester/amide linkage are assigned for both diastereomers.
-
The chemical shift difference, Δδ = δS - δR, is calculated for each assigned proton.
-
According to the established model, protons that lie on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ. This pattern reveals the absolute configuration at the carbinol/amino carbon.[18]
-
Logical Decision Workflow
For a researcher faced with a new chiral trifluoromethylated compound, a logical workflow can help in efficiently determining its absolute stereochemistry.
Caption: Decision workflow for absolute stereochemistry determination.
Conclusion
While single-crystal X-ray crystallography remains the gold standard for providing direct and unambiguous proof of absolute stereochemistry, its application to trifluoromethylated compounds lacking heavy atoms is challenging due to weak anomalous dispersion.[3][20] In such cases, which are common in pharmaceutical research, chiroptical methods like VCD offer a powerful and reliable alternative that avoids the need for crystallization.[10][12][13] NMR-based methods, such as Mosher's ester analysis, provide a widely accessible, albeit destructive, option when a suitable functional group is present.[17] For drug development professionals, a multi-faceted approach is often the most prudent strategy. An inconclusive X-ray result can be confidently resolved by VCD, providing the certainty required for advancing a chiral drug candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Anomalous X-ray scattering - Wikipedia [en.wikipedia.org]
- 3. Flack parameter - Wikipedia [en.wikipedia.org]
- 4. Anomalous Scattering [pd.chem.ucl.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. mdpi.com [mdpi.com]
- 8. Use of intensity quotients and differences in absolute structure refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 10. Resolving absolute stereochemistry in early drug discovery with VCD | Webinar | Chemistry World [chemistryworld.com]
- 11. biotools.us [biotools.us]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Absolute stereochemistry : the merits of VCD and XRD - ePrints Soton [eprints.soton.ac.uk]
- 16. chemistrywithatwist.com [chemistrywithatwist.com]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mosher ester derivatives [sites.science.oregonstate.edu]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Enantiomeric Excess Data from Diverse Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control, process optimization, and regulatory compliance. The choice of analytical technique and the method of data validation are paramount to ensure the reliability of these measurements. This guide provides a comprehensive comparison of common analytical methods for determining enantiomeric excess and discusses the application of cross-validation techniques to the resulting data, supported by experimental data from various studies.
Principles of Enantiomeric Excess Determination
Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies the degree to which a sample contains one enantiomer in a greater amount than the other and is expressed as a percentage. A racemic mixture, which has an equal amount of both enantiomers, has an ee of 0%, while a pure enantiomer has an ee of 100%.[1]
Comparison of Analytical Methods for Enantiomeric Excess Determination
A variety of analytical techniques are employed to determine enantiomeric excess, each with its own advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods such as Circular Dichroism (CD). The selection of a suitable method depends on factors like the nature of the analyte, the required sensitivity and accuracy, and the available instrumentation.[2][3]
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision, well-established, versatile for a wide range of compounds. | Can have longer analysis times, requires method development for each compound. | Routine quality control, purity determination of pharmaceuticals. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution, suitable for volatile and thermally stable compounds. | Limited to volatile analytes, potential for thermal degradation of samples. | Analysis of volatile chiral compounds like flavors and fragrances. |
| Chiral NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Non-destructive, provides structural information, relatively fast analysis time. | Lower sensitivity compared to chromatographic methods, may require chiral auxiliaries. | Structural elucidation and ee determination in research settings. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules. | Fast, sensitive to stereochemistry. | Can be less accurate for ee determination without calibration, potential for interference. | High-throughput screening, determination of absolute configuration. |
| NIR/Raman Spectroscopy with Chemometrics | Vibrational spectroscopy combined with multivariate calibration models to predict ee. | Rapid, non-destructive, can be used for in-line process monitoring. | Requires development of robust calibration models, indirect measurement. | Process analytical technology (PAT), high-throughput screening. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible enantiomeric excess data. Below are representative protocols for Chiral HPLC and Chiral NMR.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general procedure for the determination of enantiomeric excess using chiral HPLC.
1. Method Development:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) based on the analyte's structure. Polysaccharide-based columns are widely used.
-
Mobile Phase Optimization: Select an appropriate mobile phase to achieve baseline separation of the enantiomers. This often involves screening different solvent compositions and additives.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent to a known concentration.
-
Filter the sample solution through a 0.45 µm filter before injection.
3. HPLC Analysis:
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject a racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Detect the enantiomers using a suitable detector, such as a UV detector at an appropriate wavelength.
4. Data Analysis:
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol describes the determination of enantiomeric excess using a chiral solvating agent (CSA).
1. Sample Preparation:
-
In an NMR tube, dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Add a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) in an appropriate molar ratio to the analyte.
-
Gently mix the solution to ensure homogeneity.
2. NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum of the sample.
-
Ensure that the signals of interest are well-resolved and have a good signal-to-noise ratio.
3. Data Analysis:
-
Identify the distinct signals corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.
-
Integrate the respective signals for each enantiomer.
-
Calculate the enantiomeric excess based on the ratio of the integral values.
Cross-Validation of Enantiomeric Excess Data
Cross-validation is a statistical method used to assess the performance and generalization ability of a predictive model.[4] In the context of enantiomeric excess determination, especially when using chemometric methods with spectroscopic data, cross-validation is crucial to avoid overfitting and to obtain a reliable estimate of the model's predictive accuracy.[5]
Common Cross-Validation Methods
Several cross-validation techniques can be applied to enantiomeric excess data. The most common are k-fold cross-validation and leave-one-out cross-validation (LOOCV).
-
K-Fold Cross-Validation: The dataset is randomly partitioned into 'k' equally sized subsets or folds. Of the k subsets, a single subset is retained as the validation data for testing the model, and the remaining k-1 subsets are used as training data. This process is then repeated k times, with each of the k subsets used exactly once as the validation data. The k results can then be averaged to produce a single estimation.[6]
-
Leave-One-Out Cross-Validation (LOOCV): This is a specific case of k-fold cross-validation where k is equal to the number of samples in the dataset. In each iteration, one sample is used for validation, and the remaining samples are used for training. This process is repeated until every sample in the dataset has been used as the validation sample.[7]
Comparison of Cross-Validation Methods
The choice of cross-validation method can impact the evaluation of the predictive model. The following table summarizes the characteristics of k-fold and leave-one-out cross-validation.
| Feature | K-Fold Cross-Validation | Leave-One-Out Cross-Validation (LOOCV) |
| Bias | Generally has a slightly higher bias as it is trained on fewer data. | Has low bias as it uses almost the entire dataset for training in each fold.[8] |
| Variance | Tends to have lower variance, providing a more stable estimate of the model's performance.[8] | Can have high variance, especially with smaller datasets.[8] |
| Computational Cost | Computationally less expensive as it requires training the model 'k' times. | Computationally very expensive, requiring the model to be trained 'n' times (where n is the number of samples).[6] |
| Typical Use Case | A good general-purpose choice, with k=5 or k=10 being common.[6] | Useful for small datasets where maximizing the training data in each fold is critical.[7] |
Experimental Data on Cross-Validation Performance
While direct comparative studies of cross-validation methods for ee data from multiple analytical techniques are scarce, studies using chemometrics for ee determination from spectroscopic data provide valuable insights.
For instance, a study on the determination of enantiomeric excess using UV-visible-shortwave near-infrared (UV-vis-SWNIR) spectroscopy with chemometrics employed both Partial Least Squares Regression (PLSR) and Support Vector Machine Regression (SVR) models.[2][9] The performance of these models was evaluated using a prediction set, which is a form of hold-out validation. The results are summarized below:
| Model | R² of Prediction Set | Mean Standard Error (MSE) of Prediction Set |
| PLSR | 0.9921 | 0.0029 |
| SVR | 0.9951 | 0.0020 |
These results indicate that for this specific dataset, the SVR model provided a slightly better prediction of enantiomeric excess.[2][9] The choice of cross-validation method (e.g., the number of folds in k-fold) can influence these performance metrics.
Another study using Raman Optical Activity (ROA) spectroscopy for accurate ee determination employed a partial least squares (PLS) algorithm with five-fold cross-validation.[10] This approach highlights the practical application of k-fold cross-validation in validating chemometric models for enantiomeric excess analysis.
Visualizing the Workflow
Graphviz diagrams can effectively illustrate the experimental and data analysis workflows.
Caption: Experimental workflow for obtaining raw data for enantiomeric excess determination.
Caption: Data analysis workflow including cross-validation for ee determination.
Conclusion
The determination of enantiomeric excess is a multifaceted process that requires careful selection of both the analytical technique and the method for data validation. While chromatographic and NMR methods often allow for direct calculation of ee, spectroscopic techniques coupled with chemometrics are gaining prominence for their speed and non-destructive nature. For these model-based approaches, rigorous cross-validation is indispensable. K-fold cross-validation offers a good balance between bias and variance and is computationally efficient, making it a suitable choice for most applications. Leave-one-out cross-validation, while computationally intensive, can be advantageous for smaller datasets. Ultimately, the choice of cross-validation method should be guided by the size of the dataset, the complexity of the model, and the desired level of confidence in the predicted enantiomeric excess values.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Machine learning spectroscopy to advance computation and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 5. Overoptimism in cross-validation when using partial least squares-discriminant analysis for omics data: a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baeldung.com [baeldung.com]
- 7. Cross-Validation Visualized: A Narrative Guide to Advanced Methods [mdpi.com]
- 8. stats.stackexchange.com [stats.stackexchange.com]
- 9. Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24952C [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Determining Enanimantiomeric Purity: NMR vs. Chromatographic and Polarimetric Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the synthesis, characterization, and quality control of chiral molecules. The biological activity of a pharmaceutical compound can be highly dependent on its stereochemistry, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common techniques for determining enantiomeric purity, namely Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Polarimetry. Supported by experimental data, this guide will delve into the principles, performance, and protocols of each method to assist in selecting the most appropriate technique for your analytical needs.
Principles of Enantiomeric Purity Determination
Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation and quantification challenging. The analytical methods discussed here employ different strategies to overcome this hurdle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, a powerful tool for structural elucidation, can be adapted for chiral analysis.[1][2] Since enantiomers are indistinguishable in a standard NMR experiment, a chiral environment must be introduced. This is typically achieved in two ways:
-
Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with a chiral, enantiomerically pure reagent to form a mixture of diastereomers.[2] Diastereomers have distinct physical and spectroscopic properties, leading to separate signals in the NMR spectrum that can be integrated for quantification.
-
Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in a solution containing a chiral, enantiomerically pure solvating agent.[2] The CSA forms transient, diastereomeric complexes with each enantiomer, inducing small differences in their chemical shifts and allowing for their resolution and quantification.[2]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for enantiomeric separation and quantification.[3][4] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP) packed within the HPLC column.[3][4] One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times and allowing for their separation and individual quantification.[3]
Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC is a powerful separation technique, but it is applicable to volatile and thermally stable compounds.[3][5] The separation of enantiomers is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The differential interaction between the enantiomers and the CSP leads to different retention times, enabling their separation and quantification.[5]
Polarimetry: This classical technique measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the chiral substance and its specific rotation. By comparing the observed optical rotation of a sample to the known specific rotation of the pure enantiomer, the enantiomeric excess (% ee) can be calculated.[6]
Performance Comparison
The choice of method for determining enantiomeric purity depends on various factors, including the nature of the analyte, the required accuracy and precision, sensitivity, and sample throughput. The following table summarizes the key performance characteristics of each technique.
| Parameter | NMR Spectroscopy | Chiral HPLC | Chiral GC | Polarimetry |
| Principle | Diastereomeric interaction (CDA/CSA) | Differential partitioning on a CSP | Differential partitioning on a CSP | Measurement of optical rotation |
| Accuracy | High (errors often within 2.0%)[7] | High | High | Variable, lower accuracy |
| Precision (%RSD) | Good | Excellent (<2% for intra- and inter-day precision is achievable)[8][9] | Excellent | Lower precision |
| Limit of Detection (LOD) | mg to µg range[3] | Can reach pg/mL with sensitive detectors[3] | Typically in the pg to ng range[3] | Relatively high |
| Limit of Quantitation (LOQ) | mg to µg range[3] | ng/mL to µg/mL range[3][8][9] | Typically in the pg to ng range[3] | High, not suitable for trace analysis |
| Linearity | Good | Excellent (r² > 0.998 is common)[9] | Excellent | Can be non-linear |
| Sample Throughput | High | Moderate | Moderate | High |
| Non-destructive | Yes | No | No | Yes |
| Universality | Broad applicability | Wide range of compounds | Volatile and thermally stable compounds | Limited to compounds with significant optical rotation |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. Below are representative experimental protocols for each technique.
NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the determination of enantiomeric excess of a chiral amine using a chiral solvating agent.
Materials:
-
Chiral amine analyte
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: In a 5 mm NMR tube, accurately weigh the chiral amine analyte (typically 1-5 mg).
-
Add the deuterated chloroform (approx. 0.6 mL) to dissolve the analyte.
-
Acquire a standard ¹H NMR spectrum of the analyte.
-
Add a molar excess of the chiral solvating agent to the NMR tube.
-
Gently shake the tube to ensure thorough mixing.
-
Data Acquisition: Acquire another ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal in the analyte that shows baseline separation for the two enantiomers in the presence of the CSA. Integrate the areas of the two resolved signals. The enantiomeric excess (% ee) is calculated using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines the separation of enantiomers of a chiral drug substance.
Materials:
-
Racemic standard of the analyte
-
Sample containing the analyte
-
HPLC-grade solvents for the mobile phase
-
Chiral HPLC column (e.g., polysaccharide-based CSP)
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Method Development: Develop a suitable mobile phase and select an appropriate chiral column to achieve baseline separation of the enantiomers.
-
System Suitability: Inject the racemic standard to confirm the resolution of the two enantiomer peaks and determine their retention times.
-
Sample Preparation: Prepare the sample solution by dissolving a known amount of the sample in the mobile phase.
-
Data Acquisition: Inject the prepared sample solution into the HPLC system.
-
Data Analysis: Integrate the peak areas of the two enantiomer peaks in the chromatogram. Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Chiral Gas Chromatography (GC)
This protocol is suitable for the analysis of volatile enantiomers.
Materials:
-
Racemic standard of the analyte
-
Sample containing the analyte
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Chiral GC capillary column (e.g., cyclodextrin-based)
-
Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS)
Procedure:
-
Method Development: Optimize the oven temperature program, carrier gas flow rate, and injector/detector temperatures to achieve optimal separation of the enantiomers.
-
System Suitability: Inject the racemic standard to verify the separation and determine the retention times of the enantiomers.
-
Sample Preparation: Prepare the sample by dissolving it in a suitable volatile solvent.
-
Data Acquisition: Inject the sample solution into the GC.
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
Polarimetry
This protocol describes the determination of enantiomeric excess by measuring optical rotation.
Materials:
-
Sample containing the chiral analyte
-
A pure standard of one of the enantiomers
-
A suitable solvent
-
Polarimeter
Procedure:
-
Standard Preparation: Prepare a solution of the pure enantiomer standard of known concentration.
-
Measurement of Specific Rotation: Measure the optical rotation of the standard solution and calculate the specific rotation using Biot's Law: [α] = α / (l * c), where α is the observed rotation, l is the path length, and c is the concentration.
-
Sample Preparation: Prepare a solution of the sample of known concentration.
-
Measurement of Sample Rotation: Measure the optical rotation of the sample solution.
-
Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the formula: % ee = (observed specific rotation / specific rotation of the pure enantiomer) * 100.
Visualizing the Workflow: NMR for Enantiomeric Purity
The following diagram illustrates the experimental workflow for determining enantiomeric purity using NMR spectroscopy with a chiral solvating agent.
Caption: Experimental workflow for enantiomeric purity determination by NMR.
Conclusion
The determination of enantiomeric purity is a critical analytical task in many scientific disciplines. While chiral HPLC and chiral GC are considered the gold standards for their high accuracy, precision, and sensitivity, NMR spectroscopy offers a rapid, non-destructive, and versatile alternative.[3] Polarimetry, although a classical method, is generally less accurate and precise and is best suited for qualitative assessments or for samples with high enantiomeric purity and significant optical rotation.
The choice of the most suitable technique depends on the specific requirements of the analysis. For routine quality control and when high sensitivity is paramount, chiral chromatography is often the preferred method. For high-throughput screening, reaction monitoring, and when a non-destructive method is required, NMR spectroscopy is an excellent choice. Ultimately, a comprehensive approach may involve the use of multiple techniques to ensure the highest confidence in the determination of enantiomeric purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medwinpublisher.org [medwinpublisher.org]
- 7. Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]
Navigating the Challenges of Chiral Analysis: A Comparative Guide to Chiral Derivatizing Agents in NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and absolute configuration is a cornerstone of chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral derivatizing agents (CDAs), offers a powerful method for this purpose. However, the path to accurate and reliable results is paved with potential pitfalls. This guide provides an objective comparison of the limitations and challenges associated with using CDAs in NMR, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their stereochemical analyses.
Chiral derivatizing agents are enantiomerically pure compounds that react with a chiral analyte to form a mixture of diastereomers. These newly formed diastereomers, unlike the original enantiomers, have distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra. This spectral non-equivalence allows for the quantification of each enantiomer and, in many cases, the determination of the absolute configuration of the chiral center. The most well-known CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid.
While the principle is straightforward, the practical application of CDAs is fraught with challenges that can lead to inaccurate results if not carefully considered and controlled. The primary concerns include kinetic resolution, racemization of either the analyte or the CDA, and inherent limitations of the agent itself.
Key Limitations and Pitfalls of Chiral Derivatizing Agents
The utility of CDAs in NMR spectroscopy is contingent on a reaction that proceeds to completion without altering the stereochemical integrity of the sample. Unfortunately, several factors can compromise this ideal scenario.
Kinetic Resolution: A Bias in Reactivity
Kinetic resolution occurs when one enantiomer of the analyte reacts faster with the chiral derivatizing agent than the other.[1] If the derivatization reaction does not proceed to 100% completion, the resulting ratio of diastereomers will not accurately reflect the initial ratio of enantiomers in the sample, leading to an erroneous determination of enantiomeric excess (ee).[1] This is a significant and often underestimated source of error. For instance, if the R-enantiomer of an alcohol reacts faster with an (R)-CDA than the S-enantiomer, the resulting mixture of diastereomers will be enriched in the (R,R)-diastereomer, even if the original alcohol was a racemic mixture.
To mitigate this, it is crucial to drive the derivatization reaction to completion. This can be achieved by using a slight excess of the derivatizing agent and ensuring sufficient reaction time.[2] However, monitoring the reaction to confirm its completion is essential. A novel diastereomer method has been developed using a combination of a chiral auxiliary and its deuterium-labeled enantiomer to completely eliminate the kinetic resolution effect, providing a more accurate determination of enantiomeric excess.[3][4]
Racemization: The Erosion of Stereochemical Information
Racemization, the conversion of an enantiomerically pure or enriched sample into a racemic mixture, is another major pitfall that can occur during the derivatization process.[5][6] This can happen to either the analyte or the chiral derivatizing agent itself, particularly under harsh reaction conditions (e.g., high temperatures or the presence of strong acids or bases).
Amino acid benzyl esters, for example, are known to be susceptible to racemization, which necessitates careful verification of their enantiomeric purity.[5][6] The choice of derivatizing agent and reaction conditions is therefore critical to avoid compromising the stereochemical integrity of the sample. Some newer CDAs have been designed to be inert toward racemization.[7] For instance, 2-methoxy-2-(1-naphthyl)propionic acid (MαNP) is advantageous because it lacks active hydrogens on the chiral carbon, making it resistant to racemization during derivatization.[7]
Challenges with the Chiral Derivatizing Agent
The accuracy of the NMR analysis is also highly dependent on the properties of the chiral derivatizing agent itself.
-
Optical Purity of the CDA: The chiral derivatizing agent must be of very high enantiomeric purity. Any impurity in the CDA will lead to the formation of an additional set of diastereomers, complicating the NMR spectrum and leading to an inaccurate calculation of the enantiomeric excess of the analyte.[1]
-
Chemical Shift Separation (Δδ): The difference in chemical shifts between the signals of the two diastereomers (Δδ) must be large enough for accurate integration. Small Δδ values can lead to overlapping signals, making quantification difficult and unreliable. The magnitude of Δδ is influenced by the choice of CDA, the analyte, the solvent, and the temperature.[8][9] Multinuclear NMR, particularly ¹⁹F NMR, can be advantageous as it often provides a larger chemical shift dispersion compared to ¹H NMR, facilitating better resolution of diastereomeric signals.[3][10]
-
Signal Overlap: Protons of the CDA can sometimes overlap with key signals of the analyte in the ¹H NMR spectrum, obscuring the necessary information for analysis. Careful selection of the CDA and the deuterated solvent can help to minimize this issue.
Comparison of Chiral Derivatizing Agents
While Mosher's acid is widely used, several other CDAs have been developed to address its limitations. The choice of the optimal CDA depends on the specific analyte and the desired analytical outcome.
| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Key Advantages | Potential Pitfalls |
| Mosher's Acid (MTPA) | Alcohols, Amines | Well-established method, commercially available in both enantiomeric forms.[1] | Susceptible to racemization, potential for small Δδ values, requires conversion to acid chloride for reactivity.[9][11] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid (CFNA) | Primary Alcohols | Reported to be superior to Mosher's acid for determining ee of primary alcohols.[5] | Not as widely used or commercially available as Mosher's acid. |
| 2-Methoxy-2-(1-naphthyl)propionic acid (MαNP) | Alcohols | Stronger anisotropy effect from the naphthalene moiety leading to larger Δδ values, inert to racemization.[7] | Less established than Mosher's acid. |
| Three-component CDAs (e.g., with 2-formylphenylboronic acid) | Primary Amines, Diols | Can be performed in situ in the NMR tube, avoids racemization and kinetic resolution.[3][12] | Requires careful stoichiometry of three components. |
Experimental Protocols
Accurate and reproducible results depend on meticulous experimental technique. Below are detailed protocols for the widely used Mosher's acid derivatization.
Protocol 1: Preparation of Mosher's Esters from a Chiral Alcohol
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approximately 1.2 equivalents).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-2 hours, or until completion is confirmed by TLC or ¹H NMR.
-
Repeat steps 1-4 in a separate NMR tube using (S)-Mosher's acid chloride.
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-Mosher's ester samples.
-
For enantiomeric excess determination, integrate the well-resolved signals corresponding to each diastereomer. For absolute configuration determination, compare the chemical shifts of corresponding protons in the two spectra and calculate the Δδ (δS - δR) values.[13]
Protocol 2: Preparation of Mosher's Amides from a Chiral Amine
Materials:
-
Chiral amine (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.
-
Add 1.1 equivalents of (R)-Mosher's acid.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-4 hours.
-
Repeat steps 1-4 in a separate NMR tube using (S)-Mosher's acid.
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-Mosher's amide samples.
-
Analyze the spectra as described for the Mosher's ester protocol.[13]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the experimental process and selecting an appropriate strategy, the following diagrams illustrate a typical workflow for using CDAs and a decision tree for chiral analysis.
Conclusion and Future Outlook
The use of chiral derivatizing agents in NMR spectroscopy remains a valuable technique for the stereochemical analysis of chiral molecules. However, researchers must be acutely aware of the potential limitations and pitfalls, including kinetic resolution, racemization, and issues inherent to the CDA itself. Careful experimental design, including the selection of the appropriate CDA, optimization of reaction conditions, and thorough data analysis, is paramount to obtaining accurate and reliable results.
The development of new CDAs with improved properties, such as greater resistance to racemization and the ability to induce larger chemical shift differences, continues to expand the toolkit available to chemists. Furthermore, the increasing use of multinuclear NMR techniques, particularly ¹⁹F NMR, offers enhanced sensitivity and resolution for challenging analyses. By understanding the limitations and embracing these advancements, researchers can confidently navigate the complexities of chiral analysis and unlock a deeper understanding of the three-dimensional world of molecules.
References
- 1. The Retort [www1.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomer method for determining ee by (1)H NMR and/or MS spectrometry with complete removal of the kinetic resolution effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benz… [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Analysis of Diastereomeric Derivatives of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid
For researchers, scientists, and drug development professionals, the precise characterization of chiral molecules is a cornerstone of modern chemistry. This guide provides a comparative analysis of the spectroscopic properties of diastereomeric derivatives of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid, a valuable chiral building block. By converting the enantiopure acid into diastereomers through reaction with a chiral auxiliary, subtle stereochemical differences can be amplified and quantified using routine spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The formation of diastereomers from a chiral molecule of interest allows for the differentiation of its enantiomers by creating compounds with distinct physical and spectroscopic properties. This is a widely employed strategy for determining enantiomeric purity and assigning absolute stereochemistry. In this guide, we will explore the synthesis and comparative spectroscopic analysis of diastereomeric esters and amides of this compound.
Experimental Design and Rationale
To facilitate a comparative analysis, diastereomeric derivatives of this compound are synthesized by reacting it with a chiral auxiliary. Common choices for such auxiliaries include chiral alcohols, such as (R)- and (S)-1-phenylethanol, to form diastereomeric esters, or chiral amines, like (R)- and (S)-α-methylbenzylamine, to form diastereomeric amides. The resulting diastereomers, for instance, the (S,R)- and (S,S)-esters, will exhibit distinguishable spectroscopic signatures.
The workflow for this analysis can be visualized as follows:
Unlocking Stereochemistry: A Comparative Guide to NMR-Based Determination of Absolute Configuration
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry is a critical step in understanding its biological activity and ensuring the safety and efficacy of therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and accessible suite of techniques for this purpose, relying on the correlation of chemical shift differences with the three-dimensional arrangement of atoms. This guide provides an objective comparison of key NMR-based methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate strategy for a given research challenge.
The fundamental principle behind many NMR methods for determining absolute configuration lies in the conversion of a pair of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a pair of diastereomers.[1] This is typically achieved through the use of a chiral auxiliary, such as a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). The resulting diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be systematically correlated with the absolute stereochemistry of the original enantiomers.[1][2]
Key Methods for Correlating NMR Chemical Shift Differences with Absolute Stereochemistry
This guide focuses on three prevalent NMR-based approaches: the Mosher's method, the use of other chiral derivatizing and solvating agents, and J-based configuration analysis. Each method possesses unique advantages and is suited for different types of chiral molecules.
Mosher's Method: A Classic and Reliable Approach
Developed by Harry S. Mosher, this method is one of the most widely used and reliable techniques for determining the absolute configuration of chiral secondary alcohols and amines.[3][4] It involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming a pair of diastereomeric esters or amides.[4][5]
The core principle of Mosher's method is the anisotropic effect of the phenyl group in the MTPA moiety.[5] In the most stable, extended conformation of the diastereomers, the phenyl group is oriented in such a way that it shields or deshields nearby protons of the substrate. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton. The sign of this Δδ value provides a predictable correlation with the absolute configuration of the stereocenter.[5] Generally, protons that lie on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values.
Experimental Workflow for Mosher's Method
Figure 1. Experimental workflow for determining absolute stereochemistry using Mosher's method.
Experimental Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol
Materials:
-
Chiral secondary alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
Preparation of Diastereomers (perform two separate reactions in parallel): a. In a clean, dry round-bottom flask, dissolve the chiral alcohol (e.g., 50 mg) in anhydrous DCM (5 mL). b. Add anhydrous pyridine (e.g., 0.1 mL). c. Cool the solution to 0 °C in an ice bath. d. To one flask, slowly add (R)-MTPA-Cl (1.1 equivalents). To the other flask, slowly add (S)-MTPA-Cl (1.1 equivalents). e. Allow the reactions to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[5]
-
Work-up: a. Quench each reaction by adding saturated aqueous NaHCO₃ solution (10 mL). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL). c. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. d. Filter and concentrate under reduced pressure to obtain the crude diastereomeric esters.[5]
-
NMR Analysis: a. Dissolve each crude ester in CDCl₃. b. Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA esters. c. Assign the proton signals for each spectrum, paying close attention to the protons near the stereocenter. d. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Data Interpretation: a. Apply the established conformational model for Mosher's esters to correlate the signs of the Δδ values with the spatial arrangement of the substituents around the stereocenter. b. Assign the absolute configuration of the alcohol.
Other Chiral Derivatizing and Solvating Agents
While Mosher's method is highly effective, a variety of other chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs) have been developed to address specific challenges or to be applicable to a broader range of functional groups.
Chiral Derivatizing Agents (CDAs) operate on the same principle as MTPA, forming covalent bonds to create diastereomers.[1] Some alternatives to MTPA include:
-
2-Methoxy-2-phenylacetic acid (MPA): Lacks the trifluoromethyl group of MTPA, which can sometimes simplify the NMR spectra.[2]
-
2-Methoxy-2-(1-naphthyl)propionic acid (MαNP): The naphthalene moiety provides a stronger anisotropic effect, potentially leading to larger and more easily interpretable Δδ values.
-
α-Fluorinated Phenylacetic Phenylselenoester (FPP): A newer CDA that can be used for the direct derivatization of primary amines in an NMR tube, with analysis often performed using ¹⁹F NMR.[6]
Chiral Solvating Agents (CSAs) , in contrast, form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1][7] This approach is advantageous as it is non-destructive and does not require a chemical reaction. Examples of CSAs include:
-
1,1'-Binaphthyl-2,2'-diol (BINOL) derivatives: Widely used for the enantiodiscrimination of various compounds.
-
Isohexide derivatives: Can be effective for the enantiodiscrimination of amino acid derivatives.[7]
-
(-)-(2R,3R)-Dibenzoyltartaric acid ((-)-DBTA): Can be used to determine the absolute configuration of certain classes of compounds, such as 3,3'-disubstituted-MeO-BIPHEP derivatives, by observing the chemical shifts of specific functional groups.[8]
Logical Relationship for CDA/CSA-based Methods
Figure 2. Logic for determining absolute configuration using CDAs or CSAs.
J-Based Configuration Analysis (Murata's Method)
An alternative to methods relying on chemical shift differences is J-based configuration analysis, which utilizes scalar coupling constants (J-couplings) to deduce relative and absolute stereochemistry, particularly in acyclic systems.[9][10] This method is based on the principle that the magnitude of three-bond proton-proton (³JHH) and two- and three-bond carbon-proton (²,³JCH) coupling constants are dependent on the dihedral angle between the coupled nuclei.[9][10]
By analyzing a set of these J-couplings, the predominant staggered rotamer of a molecule in solution can be identified.[9][11] Since different stereoisomers (e.g., erythro and threo) will favor different rotamer populations, the experimentally determined J-values can be matched with those predicted for each possible stereoisomer, allowing for the assignment of the relative configuration. The absolute configuration can then often be inferred by derivatization with a chiral reagent at a specific site and applying the same J-based analysis.
Comparison of Methods
| Method | Principle | Advantages | Disadvantages | Applicable To |
| Mosher's Method | Anisotropic effect of the phenyl group in diastereomeric MTPA esters/amides causing chemical shift differences (Δδ).[2][5] | Widely applicable, reliable, well-established, and often provides clear-cut results. | Requires chemical derivatization, which can be difficult for sterically hindered or sensitive substrates. The presence of the trifluoromethyl group can complicate spectra.[12] | Secondary alcohols, primary and secondary amines, chiral carboxylic acids.[2][3] |
| Other CDAs/CSAs | Formation of diastereomers (covalent for CDAs, non-covalent for CSAs) leading to distinct NMR spectra.[1][7] | Can be tailored for specific functional groups, CSAs are non-destructive, and some CDAs offer stronger anisotropic effects.[7] | The choice of agent is crucial and may require screening. The magnitude of Δδ can sometimes be small and difficult to interpret.[13] | A broad range of functional groups, depending on the specific agent. |
| J-Based Analysis | Correlation of scalar coupling constants (³JHH, ²,³JCH) with dihedral angles to determine the predominant conformation and thus the relative stereochemistry.[9][10] | Does not require a chiral auxiliary for determining relative stereochemistry, applicable to flexible acyclic systems.[14] | Can be complex to analyze, requires accurate measurement of small coupling constants, and primarily provides relative stereochemistry.[9] | Acyclic systems with adjacent stereocenters.[9] |
Quantitative Data Summary
The magnitude of the observed chemical shift difference (Δδ) is a key parameter in methods employing chiral auxiliaries. While these values are highly dependent on the specific substrate and the chiral agent used, the following table provides a general comparison.
| Chiral Auxiliary | Typical Nucleus Observed | Typical Magnitude of Δδ (ppm) | Notes |
| MTPA (Mosher's) | ¹H | 0.01 - 0.5 | Reliable and predictable sign of Δδ. |
| MPA | ¹H | 0.01 - 0.3 | Often smaller Δδ values compared to MTPA.[15] |
| MαNP | ¹H | Can be larger than MTPA due to the stronger anisotropic effect of the naphthyl group. | Potentially clearer interpretation of results. |
| FPP | ¹⁹F | Can be significantly larger than for ¹H NMR. | ¹⁹F NMR offers a wider chemical shift range and less background signal.[6] |
| CSAs | ¹H | Highly variable, often smaller than with CDAs. | Depends on the strength of the non-covalent interaction. |
Conclusion
The determination of absolute stereochemistry by NMR is a versatile and powerful tool in modern chemistry. Mosher's method remains a gold standard for its reliability and broad applicability to chiral alcohols and amines. However, the expanding library of alternative chiral derivatizing and solvating agents provides valuable options for challenging substrates or for researchers seeking non-destructive methods. For complex acyclic systems, J-based configuration analysis offers a unique approach that leverages fundamental NMR parameters to elucidate stereochemical relationships. The choice of method will ultimately depend on the nature of the chiral molecule, the available instrumentation, and the specific goals of the analysis. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers can confidently select and apply the most suitable NMR strategy to unravel the three-dimensional structures of their molecules of interest.
References
- 1. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. individual.utoronto.ca [individual.utoronto.ca]
- 13. researchgate.net [researchgate.net]
- 14. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
Safety Operating Guide
Proper Disposal of (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
(S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid is a halogenated organic acid that requires careful handling and disposal due to its corrosive nature. Adherence to proper disposal protocols is crucial to ensure personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound in a laboratory setting.
Chemical and Hazard Data Summary
Properly characterizing the waste is the first step in safe disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₄H₅F₃O₃ |
| Molecular Weight | 158.08 g/mol [1] |
| Appearance | White powder or solid[1][2] |
| Melting Point | 72 - 76 °C[2] |
| Boiling Point | 256.4 ± 35.0 °C (Predicted)[2] |
| Hazard Statements | H290: May be corrosive to metals.[3][4][5] H314: Causes severe skin burns and eye damage.[3][5] |
| Signal Word | Danger[3][6] |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste, in strict accordance with institutional, local, state, and federal regulations.[3][7] Due to its classification as a halogenated organic acid, specific waste stream segregation is required.[8][9][10]
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A lab coat
-
-
Conduct all waste handling activities within a certified chemical fume hood to avoid inhalation of any dust or fumes.[10][11]
2. Waste Segregation and Collection:
-
Crucially, do not mix this compound with non-halogenated chemical waste. [8][12]
-
Designate a specific, compatible, and clearly labeled hazardous waste container for "Halogenated Organic Acids."[8][9]
-
The container must be in good condition, have a secure screw-top cap, and be made of a corrosive-resistant material.[3][4][11] A high-density polyethylene (HDPE) container is a suitable option.
-
Carefully transfer the waste this compound into the designated container. If it is in a solution, collect it as a liquid waste. If it is a solid, collect it as solid waste. Do not mix solid and liquid waste streams in the same container unless specifically permitted by your institution's waste management guidelines.[12]
3. Labeling the Waste Container:
-
Label the waste container clearly and accurately before adding any waste.[11]
-
The label must include:
4. Storage of Hazardous Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from incompatible materials, such as bases and oxidizing agents.[12]
-
Ensure the storage area is secure and under the supervision of laboratory personnel.[12]
5. Arranging for Disposal:
-
Once the container is nearly full (typically around 75-80% capacity to allow for expansion), or if it has been stored for the maximum allowable time according to institutional policy (e.g., 90 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[12]
-
Maintain meticulous records of the waste generated and its disposal, as required by regulatory agencies.[12]
6. Spill and Emergency Procedures:
-
In the event of a small spill, alert others in the area and ensure the area is well-ventilated.[7]
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or earth.[3][7]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
For large spills, evacuate the immediate area and contact your institution's emergency response team.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-(-)-3,3,3-TRIFLUORO-2-HYDROXYPROPANOIC ACID - Safety Data Sheet [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. (R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 44864-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid | 374-35-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
